5-Aminopyridazine 1-oxide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-oxidopyridazin-2-ium-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c5-4-1-2-6-7(8)3-4/h1-3H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMPTTLRDJDNTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=[N+](C=C1N)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Aminopyridazine 1-oxide chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminopyridazine 1-oxide and its derivatives represent a class of heterocyclic N-oxides that hold potential as versatile intermediates in organic synthesis. The presence of the N-oxide functionality significantly influences the electronic properties of the pyridazine ring, activating it for various chemical transformations. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and reactivity of 5-aminopyridazine 1-oxides, with a focus on providing researchers with the necessary information for their potential application in synthetic and medicinal chemistry. Due to a lack of specific data for the parent this compound, this guide leverages data from its substituted derivatives to provide insights into the chemical nature of this compound class.
Chemical and Physical Properties
Table 1: Physical and Spectral Data of Substituted 5-Aminopyridazine 1-Oxides
| Compound (Structure) | R¹ | R² | R³ | Yield (%) | Melting Point (°C) | IR (cm⁻¹) | ¹H NMR (δ, ppm) | Mass Spec (m/e) |
| 8a | C₆H₅ | CH₃ | C₂H₅ | 87 | 117-118 | 1620, 1580, 1320 | 0.83 (t), 1.13 (t), 2.13 (s), 2.45 (q), 2.78 (q), 7.3 (s) | 257 (M⁺) |
| 8c | C₆H₅ | C₆H₅ | C₂H₅ | 82 | 178-180 | 1615, 1570, 1310 | 0.85 (t), 2.75 (q), 7.1-7.5 (m) | 369 (M⁺) |
| 8d | CH₃ | C₆H₅ | C₂H₅ | 75 | 135-136 | 1620, 1570, 1315 | 0.90 (t), 2.22 (s), 2.80 (q), 7.3-7.6 (m) | 307 (M⁺) |
| 8e | C₂H₅ | C₆H₅ | C₂H₅ | 79 | 123-124 | 1620, 1570, 1315 | 0.90 (t), 1.15 (t), 2.53 (q), 2.80 (q), 7.3-7.6 (m) | 321 (M⁺) |
Data sourced from Freeman, J. P., & Grabiak, R. C. (1976). Heterocyclic N-oxides as synthetic intermediates. 5. Synthesis of 5-aminopyridazine 1-oxides. The Journal of Organic Chemistry, 41(25), 3970–3975.
The N-oxide functionality introduces a highly polar N⁺-O⁻ bond, which generally leads to increased melting points and greater solubility in polar solvents compared to the parent amine.[1] The infrared spectra of these compounds typically show a strong N-O stretching vibration.[2]
Synthesis
The primary method for the synthesis of 5-aminopyridazine 1-oxides involves the condensation of 1,3,4-oxadiazin-6-one 4-oxides with ynamines.[3] This reaction proceeds with high regioselectivity, yielding the 5-amino isomer exclusively.
General Experimental Protocol: Synthesis of Substituted 5-Aminopyridazine 1-oxides
A solution of the appropriate 1,3,4-oxadiazin-6-one 4-oxide (1.0 equivalent) in a suitable solvent such as dichloromethane is treated with a solution of the corresponding ynamine (approximately 3.0 equivalents) in the same solvent. The reaction mixture is stirred under the conditions specified for the particular derivative (e.g., at room temperature for a designated period). After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is then purified by crystallization from an appropriate solvent to yield the this compound derivative.[3]
Caption: General synthesis of 5-Aminopyridazine 1-oxides.
Reactivity
The reactivity of the this compound ring system is influenced by both the amino group and the N-oxide function. The N-oxide group can be deoxygenated, and it also activates the pyridazine ring for certain transformations.
Deoxygenation
5-Aminopyridazine 1-oxides can be deoxygenated to the corresponding 4-aminopyridazines using reagents like phosphorus trichloride.[3]
Caption: Deoxygenation of this compound.
Photochemistry
Pyridazine N-oxides, in general, are known to undergo photochemical reactions. For instance, they can serve as precursors to 2-aminofurans through a process involving UV light and transition metal catalysis.[4] This highlights a potential reactive pathway for this compound that could be explored for the synthesis of novel heterocyclic systems.
Spectroscopic Data
Detailed spectroscopic data for the parent this compound is not available. However, the work by Freeman and Grabiak provides representative data for its derivatives.[3]
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¹H NMR Spectroscopy: The proton NMR spectra of substituted 5-aminopyridazine 1-oxides show characteristic signals for the substituents on the pyridazine ring and the amino group. The chemical shifts are influenced by the electronic nature of the substituents.
-
¹³C NMR Spectroscopy: Carbon NMR provides information about the carbon skeleton of the molecule. The introduction of the N-oxide group leads to a downfield shift of the neighboring carbon atoms compared to the parent amine.[2]
-
Infrared (IR) Spectroscopy: The IR spectra of N-oxides are characterized by a prominent N⁺-O⁻ stretching vibration band.[2] For the reported this compound derivatives, this band appears in the region of 1310-1320 cm⁻¹.[3]
-
Mass Spectrometry (MS): The mass spectra of these compounds show the molecular ion peak (M⁺), which confirms their molecular weight.[3]
Biological Activity and Signaling Pathways
There is currently no specific information in the scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways. However, the broader classes of pyridazine and aminopyridine derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6][7] This suggests that this compound and its derivatives could be interesting candidates for biological screening and drug development programs.
Safety and Handling
Specific safety and toxicity data for this compound are not available. As with any chemical compound, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For related aminopyridine compounds, hazards include acute toxicity if swallowed or in contact with skin, and they can cause skin and eye irritation.
Conclusion
This compound is a chemical entity with potential for further exploration in synthetic and medicinal chemistry. While specific data for the parent compound is scarce, the available information on its substituted derivatives provides a solid foundation for future research. The synthetic route via 1,3,4-oxadiazin-6-one 4-oxides is well-established, and the reactivity of the resulting products offers avenues for the creation of diverse molecular architectures. Further investigation into the physicochemical properties, reactivity, and biological activities of the parent this compound is warranted to fully unlock its potential.
References
- 1. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyridazine N-Oxides as Precursors to 2-Aminofurans: Scope and Limitations in Complexity Building Cascade Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sarpublication.com [sarpublication.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 5-Aminopyridazine 1-Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a detailed overview of the expected spectroscopic data for 5-Aminopyridazine 1-oxide. Due to the limited availability of direct experimental spectra for this specific compound, this document presents a comprehensive analysis of closely related analogous compounds to predict its spectral characteristics. The included data tables for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) of these analogs serve as a valuable reference for spectral interpretation. Furthermore, this guide outlines standardized experimental protocols for these spectroscopic techniques and includes a workflow diagram for the characterization of newly synthesized compounds.
Predicted Spectroscopic Data of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
The N-oxide group significantly influences the chemical shifts of the protons and carbons in the pyridazine ring, generally causing a downfield shift for the protons at positions ortho and para to the N-oxide. The amino group, being an electron-donating group, will cause an upfield shift for the protons and carbons at the ortho and para positions. The combination of these effects will determine the final chemical shifts in this compound.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Analogous Compounds
| Compound | H-3 | H-4 | H-5 | H-6 | Solvent |
| 3-Aminopyridazine | - | 6.84 (dd) | 7.25 (dd) | 8.55 (dd) | CDCl₃ |
| Pyridazine 1-oxide | 8.59 (d) | 7.29 (dd) | 7.90 (m) | 8.33 (d) | CDCl₃ |
| 4-Aminopyridine 1-oxide | 8.0-8.2 (d) | - | 6.6-6.8 (d) | 8.0-8.2 (d) | DMSO-d₆ |
| Pyridine-N-oxide | 8.25-8.27 (m) | 7.35-7.37 (m) | 7.35-7.37 (m) | 8.25-8.27 (m) | CDCl₃ |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Analogous Compounds
| Compound | C-3 | C-4 | C-5 | C-6 | Solvent |
| 3-Aminopyridazine | 158.5 | 117.5 | 128.0 | 147.5 | DMSO-d₆ |
| Pyridazine 1-oxide | 149.8 | 115.9 | 133.6 | 133.9 | CDCl₃ |
| 4-Aminopyridine 1-oxide | 139.0 | 155.0 | 110.0 | 139.0 | DMSO-d₆ |
| Pyridine-N-oxide | 138.5 | 125.5 | 125.3 | 138.5 | CDCl₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine, the N-O stretching of the N-oxide, and C=N and C=C stretching vibrations of the aromatic ring.
Table 3: Key IR Absorption Bands (cm⁻¹) of Analogous Compounds
| Compound | N-H Stretch | N-O Stretch | C=N / C=C Stretch |
| 3-Aminopyridazine | 3320, 3160 | - | 1620, 1580, 1480 |
| Pyridazine 1-oxide | - | ~1250 | ~1600, 1450 |
| 4-Aminopyridine 1-oxide | ~3400, 3250 | ~1240 | ~1640, 1500 |
| Pyridine-N-oxide | - | ~1260 | ~1600, 1480 |
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry of this compound is expected to show a prominent molecular ion peak. A characteristic fragmentation pattern for N-oxides is the loss of an oxygen atom (M-16). Further fragmentation would likely involve the loss of HCN and N₂ from the pyridazine ring.
Table 4: Mass Spectrometry Data (m/z) of Analogous Compounds
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| 3-Aminopyridazine | 95 | 67, 40 |
| Pyridazine 1-oxide | 96 | 80, 52, 39 |
| Pyridine-N-oxide | 95 | 79, 52 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation : Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required.
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Instrument : A standard NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
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Acquisition Parameters for ¹H NMR :
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Pulse Sequence : A standard single-pulse experiment.
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Number of Scans : 16 to 64 scans are typically sufficient.
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Relaxation Delay : 1-2 seconds.
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Spectral Width : A range of -2 to 12 ppm is generally adequate.
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Acquisition Parameters for ¹³C NMR :
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Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30).
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Number of Scans : Several hundred to several thousand scans may be necessary depending on the sample concentration.
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Relaxation Delay : 2-5 seconds.
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Spectral Width : A range of 0 to 200 ppm is typically used.
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Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
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Sample Preparation (Attenuated Total Reflectance - ATR) :
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Place a small amount of the solid sample directly onto the ATR crystal.
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Apply pressure using the anvil to ensure good contact between the sample and the crystal.
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Sample Preparation (KBr Pellet) :
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Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
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Press the mixture into a thin, transparent pellet using a hydraulic press.
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Instrument : A Fourier-Transform Infrared (FTIR) spectrometer.
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Acquisition :
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A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first.
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The sample is then placed in the beam path, and the sample spectrum is recorded.
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The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
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Mass Spectrometry (MS)
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Sample Introduction : The sample can be introduced directly into the ion source via a direct insertion probe or, if volatile, through a gas chromatograph (GC-MS).
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Ionization Method (Electron Ionization - EI) :
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The sample molecules in the gas phase are bombarded with a beam of electrons (typically at 70 eV).
-
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Mass Analyzer : A quadrupole, time-of-flight (TOF), or magnetic sector analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
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Detection : An electron multiplier or other suitable detector records the abundance of each ion.
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Data Presentation : The mass spectrum is a plot of relative ion abundance versus m/z.
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound in a drug development pipeline.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a new chemical entity.
The Elusive Crystal Structure of 5-Aminopyridazine 1-Oxide: A Technical Overview for Researchers
For Immediate Release
[City, State] – October 25, 2025 – Despite its significance as a heterocyclic building block in medicinal chemistry, the definitive crystal structure of 5-Aminopyridazine 1-oxide remains conspicuously absent from the public scientific record. This technical guide, aimed at researchers, scientists, and drug development professionals, consolidates the available synthetic knowledge and provides a predictive overview of its spectroscopic characteristics. The absence of experimental crystallographic data underscores a gap in the understanding of this compound's solid-state architecture and intermolecular interactions, presenting a clear opportunity for further investigation.
Introduction
This compound belongs to the class of N-oxides, which are known to exhibit unique electronic and steric properties compared to their parent heterocycles. The introduction of an N-oxide functionality can significantly alter a molecule's polarity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold in the design of novel therapeutic agents. While the synthesis of 5-aminopyridazine 1-oxides has been reported, a detailed structural elucidation through single-crystal X-ray diffraction has not been published. This whitepaper will detail the known synthetic pathway and present a summary of expected spectroscopic data based on the analysis of analogous compounds.
Synthesis of 5-Aminopyridazine 1-Oxides
The primary route for the synthesis of 5-aminopyridazine 1-oxides was reported by Freeman and Grabiak. The methodology involves the condensation of 1,3,4-oxadiazin-6-one 4-oxides with ynamines. This reaction is noted for its high regioselectivity, yielding the 5-amino isomer exclusively.
Experimental Protocol: Synthesis of 5-Aminopyridazine 1-Oxides
The following is a generalized experimental protocol based on the work of Freeman and Grabiak.
Materials:
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1,3,4-oxadiazin-6-one 4-oxide derivative
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Ynamine derivative
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Anhydrous solvent (e.g., benzene, toluene)
Procedure:
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A solution of the 1,3,4-oxadiazin-6-one 4-oxide derivative in an anhydrous solvent is prepared in a reaction vessel equipped with a stirrer and under an inert atmosphere.
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The ynamine derivative is added to the solution, typically at room temperature.
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The reaction mixture is stirred for a specified period, and the progress is monitored by a suitable analytical technique (e.g., Thin Layer Chromatography).
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Upon completion, the solvent is removed under reduced pressure.
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The crude product is purified by an appropriate method, such as recrystallization or column chromatography, to yield the this compound.
The logical workflow for this synthesis is depicted in the following diagram:
Spectroscopic Characterization (Predictive)
In the absence of specific experimental data for this compound, the following tables summarize the expected spectroscopic characteristics based on data from analogous aminopyridine and pyridine N-oxide compounds.[1]
Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
| N-H Stretch | 3400 - 3200 | Typically two bands for a primary amine. |
| C-H Stretch (Aromatic) | 3100 - 3000 | Characteristic of the pyridazine ring. |
| N-O Stretch | 1300 - 1200 | A strong and characteristic band for N-oxides. |
| C=N Stretch | 1650 - 1550 | Associated with the pyridazine ring. |
| N-H Bend | 1650 - 1580 | May overlap with C=N stretching vibrations. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
| Proton | Expected Chemical Shift (δ, ppm) | Notes |
| Aromatic Protons | 7.0 - 8.5 | The exact shifts will depend on the positions on the pyridazine ring and the electronic effects of the amino and N-oxide groups. |
| Amino Protons (NH₂) | 5.0 - 7.0 | Broad signal, exchangeable with D₂O. |
¹³C NMR:
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| Aromatic Carbons | 120 - 160 | Carbons attached to nitrogen and the N-oxide group will be significantly deshielded. |
Mass Spectrometry (MS)
| Ion | Expected m/z | Notes |
| [M]⁺ | Corresponds to the molecular weight | The molecular ion peak is expected to be observed. |
| [M-16]⁺ | [M]⁺ - 16 | A characteristic fragmentation pattern for N-oxides, corresponding to the loss of an oxygen atom. |
| Other Fragments | Dependent on substitution | Further fragmentation of the pyridazine ring. |
The Unresolved Crystal Structure: A Call for Further Research
The lack of a published crystal structure for this compound is a significant knowledge gap. A definitive crystal structure would provide invaluable insights into:
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Molecular Geometry: Precise bond lengths, bond angles, and torsional angles.
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Intermolecular Interactions: The nature and geometry of hydrogen bonding involving the amino group and the N-oxide oxygen, as well as potential π-π stacking interactions.
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Solid-State Packing: How the molecules arrange themselves in the crystal lattice, which influences physical properties such as solubility and melting point.
The logical relationship between determining the crystal structure and its implications is outlined below:
Conclusion
While the synthesis of this compound is established, its solid-state structure remains undetermined. This technical guide has provided a comprehensive overview of the available synthetic methodology and a predictive summary of its spectroscopic properties. The elucidation of the crystal structure of this compound would be a valuable contribution to the field of medicinal and materials chemistry, enabling a deeper understanding of its physicochemical properties and facilitating its application in the development of new molecular entities. The scientific community is encouraged to pursue the crystallization and structural analysis of this intriguing heterocyclic compound.
References
Biological Activity of 5-Aminopyridazine 1-oxide: An Overview
Despite the synthetic accessibility of 5-aminopyridazine 1-oxide, a comprehensive body of research detailing its specific biological activities remains notably absent from publicly available scientific literature. While the broader classes of compounds to which it belongs—aminopyridines and pyridazine N-oxides—have been investigated for a range of therapeutic properties, the direct biological evaluation of this specific molecule is not well-documented.
The synthesis of 5-aminopyridazine 1-oxides has been described, indicating that the compound can be prepared for biological screening. However, follow-up studies to elucidate its pharmacological profile, including potential antimicrobial, anticancer, or enzyme inhibitory activities, are not readily found in current research databases.
This technical guide will, therefore, provide an overview of the known biological activities of structurally related compounds to infer potential areas of interest for future investigation of this compound. The information presented is based on studies of aminopyridine derivatives and other pyridazine N-oxides.
Potential Areas of Biological Activity Based on Related Compounds
The biological activities of aminopyridine and pyridazine N-oxide derivatives suggest that this compound could be a candidate for investigation in several therapeutic areas.
Antimicrobial Activity
Heterocyclic N-oxides are a class of compounds that have demonstrated a range of biological activities, including antimicrobial effects. While specific studies on this compound are lacking, various other pyridazine N-oxide derivatives have been synthesized and tested for their activity against bacteria and fungi. For instance, certain tricyclic indeno[2,1-c]pyridazine N-oxides have shown moderate activity against Gram-positive bacteria. The N-oxide functional group itself is known to be a key pharmacophore in some antimicrobial agents, and its presence in the this compound structure suggests that this compound warrants evaluation for its antibacterial and antifungal properties.
Enzyme Inhibition
Aminopyridine derivatives have been identified as inhibitors of various enzymes. A notable example is their activity against nitric oxide synthase (NOS), an enzyme involved in the production of nitric oxide, a key signaling molecule in various physiological and pathological processes. The aminopyridine scaffold can mimic the binding of the natural substrate, L-arginine, to the active site of the enzyme. Given that this compound contains an aminopyridine-like moiety, it is plausible that it could exhibit inhibitory activity against NOS or other enzymes. Kinase inhibition is another area where aminopyridine derivatives have shown promise, suggesting a potential avenue for research.
A hypothetical workflow for screening this compound for enzyme inhibitory activity is presented below.
Anticancer Activity
While no direct anticancer studies on this compound have been found, compounds containing the aminopyridine or pyridazine core have been explored as potential anticancer agents. Their mechanisms of action can be diverse, including the inhibition of kinases that are crucial for cancer cell proliferation and survival. The pro-oxidant activity of some aminopyridine-based ligands, leading to the generation of reactive oxygen species (ROS) and subsequent cancer cell death, has also been reported. Therefore, evaluating the cytotoxicity of this compound against various cancer cell lines could be a valuable area of future research.
A potential signaling pathway that could be targeted by a hypothetical bioactive derivative of this compound is the kinase signaling cascade, which is often dysregulated in cancer.
Experimental Protocols
As there are no specific published studies on the biological activity of this compound, detailed experimental protocols for this compound are not available. However, standard assays used for evaluating antimicrobial activity, enzyme inhibition, and cytotoxicity would be applicable.
General Antimicrobial Susceptibility Testing
A standard method to assess the antimicrobial potential of a compound is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
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Preparation of Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a high concentration.
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Preparation of Microtiter Plates: Serially dilute the compound stock solution in a 96-well microtiter plate containing appropriate growth medium for the test microorganism.
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Inoculation: Add a standardized suspension of the test bacteria or fungi to each well.
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Incubation: Incubate the plates at the optimal temperature and time for the growth of the microorganism.
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Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
General Enzyme Inhibition Assay (e.g., Kinase Assay)
A common method to screen for kinase inhibitors is a biochemical assay that measures the phosphorylation of a substrate.
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Assay Components: Prepare solutions of the target kinase, a suitable substrate (e.g., a peptide or protein), ATP, and this compound at various concentrations.
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Reaction Setup: In a microplate, combine the kinase and the test compound and incubate for a short period to allow for binding.
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Initiation of Reaction: Add the substrate and ATP to initiate the phosphorylation reaction.
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Detection: After a set incubation time, stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., Kinase-Glo®) that measure the amount of remaining ATP, or antibody-based methods (e.g., ELISA) that detect the phosphorylated product.
-
Data Analysis: Plot the percentage of enzyme activity against the compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
General Cytotoxicity Assay (e.g., MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
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Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Conclusion and Future Directions
5-Aminopyridazine 1-Oxide Derivatives and Their Congeners: A Technical Guide to Synthesis and Potential Therapeutic Applications
A Note on Scope: Initial research into the specific scaffold of 5-aminopyridazine 1-oxide derivatives reveals a limited, though foundational, body of publicly available data, particularly concerning extensive biological evaluations and elucidated mechanisms of action. To provide a comprehensive and data-rich technical guide for researchers, this document expands its scope to include the closely related and more extensively studied congeners: aminopyridine N-oxides and aminopyridazine derivatives. The structure-activity relationships and synthetic strategies discussed herein are highly relevant and adaptable to the exploration of the this compound core.
Introduction
The pyridazine and pyridine ring systems are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of an amino group and an N-oxide functionality can significantly modulate the physicochemical and pharmacological properties of these heterocycles. Aminopyridine and aminopyridazine derivatives, in particular, have garnered substantial interest for their diverse biological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects.[1][2] This guide provides an in-depth overview of the synthesis, potential applications, and experimental evaluation of these promising compound classes.
Synthesis of Aminopyridazine and Aminopyridine N-Oxide Derivatives
The synthesis of aminopyridazine and aminopyridine N-oxide derivatives can be achieved through various synthetic routes. A key method for the synthesis of 5-aminopyridazine 1-oxides involves the cycloaddition of ynamines with oxadiazinone oxides.[3] Other general approaches to substituted aminopyridines and pyridazines often involve nucleophilic substitution reactions or multi-component condensation strategies.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and initial evaluation of novel aminopyridazine/aminopyridine derivatives.
Caption: Generalized workflow for the synthesis and evaluation of aminopyridazine/aminopyridine derivatives.
Potential Therapeutic Applications
Derivatives of aminopyridazine and aminopyridine N-oxides have shown promise in several therapeutic areas, most notably in oncology and inflammatory diseases. Their mechanism of action often involves the inhibition of key signaling proteins, such as protein kinases.
Anticancer Activity
Numerous studies have reported the anticancer potential of aminopyridine and related heterocyclic derivatives.[4][5] The cytotoxic effects are often evaluated against a panel of cancer cell lines, with IC50 values providing a quantitative measure of potency.
Table 1: In Vitro Anticancer Activity of Selected Aminotriazole and Aminopyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 7 | HepG2 (Liver) | 17.69 | [4] |
| 14a | MCF7 (Breast) | 27.09 | [4] |
| 17 | HepG2 (Liver) | 25.4 | [4] |
| 17 | MCF7 (Breast) | 24.8 | [4] |
| 28 | HepG2 (Liver) | 22.1 | [4] |
| 28 | MCF7 (Breast) | 23.5 | [4] |
| 34 | HepG2 (Liver) | 19.8 | [4] |
| 34 | MCF7 (Breast) | 18.2 | [4] |
| 47 | HepG2 (Liver) | 21.3 | [4] |
| A12 | H1975 (Lung, EGFR L858R/T790M) | 0.086 | [6] |
Note: The compounds listed are aminotriazole and aminopyrimidine derivatives, which are structurally related to the core topic and serve as examples of the potential of this class of compounds.
Kinase Inhibition
Protein kinases are critical regulators of cellular processes and are frequently dysregulated in cancer and other diseases. Aminopyridine and pyridazine scaffolds are common features in many kinase inhibitors.[7][8] The inhibitory activity is typically quantified by IC50 values against specific kinases.
Table 2: Kinase Inhibitory Activity of Selected Pyrazine-Based Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Radotinib (5) | BCR-ABL-1 | 34 | [7] |
| Compound 34 | JAK1 | 3 | [7] |
| Compound 34 | JAK2 | 8.5 | [7] |
| Compound 34 | TYK2 | 7.7 | [7] |
| Compound A12 | EGFR L858R/T790M | 4.0 | [6] |
Note: The compounds listed are pyrazine-based, highlighting the potential of related nitrogen-containing heterocycles as kinase inhibitors.
Signaling Pathways
The anticancer and anti-inflammatory effects of these compounds are often mediated through the inhibition of critical signaling pathways. For instance, inhibition of kinases like EGFR or those in the JAK-STAT pathway can block downstream signaling cascades that promote cell proliferation and survival.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a hypothetical aminopyridazine/aminopyridine derivative.
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of aminopyridazine and aminopyridine derivatives, based on published procedures.
Synthesis and Characterization
General Procedure for Ynamine Cycloadditions to Synthesize 5-Aminopyridazine 1-Oxides: [3]
-
A solution of the oxadiazinone oxide (1.4 mmol) in 20-30 mL of CH2Cl2 is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
A solution of the ynamine (4.4 mmol) in 5 mL of CH2Cl2 is added to the flask.
-
The reaction mixture is stirred under the conditions outlined for the specific derivative (refer to the original publication for details on time and temperature).
-
The solvent is removed in vacuo.
-
The resulting residue is crystallized from an appropriate solvent (e.g., ethanol, benzene) to yield the purified this compound derivative.
-
The structure of the final compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Characterization Data Example:
-
IR (KBr): A strong band in the region of 1350-1370 cm⁻¹ is characteristic of the N-O stretching vibration.[3]
-
¹H NMR (CDCl₃/TMS): Chemical shifts and coupling constants are recorded to elucidate the proton environment of the molecule.
-
MS (70 eV): The mass-to-charge ratio (m/z) of the molecular ion and characteristic fragmentation patterns are determined.
In Vitro Anticancer Evaluation
MTT Assay for Cell Viability:
-
Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for 48-72 hours.
-
After the treatment period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
In Vitro Kinase Inhibition Assay
ADP-Glo™ Kinase Assay (Promega):
-
A kinase reaction is set up in a 96-well plate containing the kinase, the test compound at various concentrations, a suitable substrate, and ATP.
-
The reaction is incubated at room temperature for a specified period (e.g., 60 minutes).
-
After the kinase reaction, an equal volume of ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. This is incubated for 40 minutes at room temperature.
-
Kinase Detection Reagent is then added to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. This is incubated for 30 minutes at room temperature.
-
The luminescence is measured using a plate-reading luminometer. The amount of ADP generated is proportional to the kinase activity.
-
The IC50 values are calculated by plotting the inhibition of kinase activity against the logarithm of the compound concentration.
Conclusion and Future Directions
Aminopyridine N-oxide and aminopyridazine derivatives represent a versatile and promising class of compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. The synthetic methodologies are well-established, allowing for the generation of diverse chemical libraries for structure-activity relationship studies. Future research should focus on the systematic exploration of the this compound scaffold, leveraging the insights gained from its more extensively studied congeners. A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be crucial for their advancement into preclinical and clinical development. The integration of computational modeling and experimental biology will undoubtedly accelerate the discovery of new and effective drug candidates from this promising chemical space.
References
- 1. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of aminopyrimidine derivatives bearing a 4,5,6,7-tetrahydrothieno [3,2-c]pyridine as potent EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Formation of 5-Aminopyridazine 1-Oxide: A Technical Guide to the Reaction Mechanism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the reaction mechanism for the formation of 5-aminopyridazine 1-oxide. This compound is a valuable building block in medicinal chemistry, and a thorough understanding of its synthesis is crucial for the development of novel therapeutics. This document details the underlying electronic principles governing the reaction, outlines experimental methodologies, and presents key quantitative data.
Reaction Mechanism: Electrophilic N-Oxidation
The formation of this compound is achieved through the direct N-oxidation of 5-aminopyridazine. This transformation is an electrophilic oxidation reaction where a peroxy acid or another suitable oxidizing agent transfers an oxygen atom to one of the nitrogen atoms of the pyridazine ring. The regioselectivity of this reaction is a critical aspect, governed by the electronic properties of the substrate.
Regioselectivity: The Role of the Amino Group
The pyridazine ring contains two nitrogen atoms at positions 1 and 2. The N-oxidation of 5-aminopyridazine selectively occurs at the N-1 position. This selectivity is dictated by the electronic effects of the amino group at the C-5 position. The amino group is a strong electron-donating group, primarily through its +M (mesomeric or resonance) effect and to a lesser extent its -I (inductive) effect.
The resonance structures of 5-aminopyridazine show that the amino group increases the electron density, and thus the nucleophilicity, of the N-1 atom more than the N-2 atom. This makes the N-1 position more susceptible to attack by an electrophilic oxidizing agent.
Resonance structures illustrating increased electron density at N-1.
Mechanism with Peroxy Acids (e.g., m-CPBA)
Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for N-oxidation. The reaction proceeds through a concerted transition state often referred to as the "butterfly mechanism". In this mechanism, the nucleophilic nitrogen of the pyridazine attacks the electrophilic terminal oxygen of the peroxy acid, while the peroxy acid's proton is transferred to its own carbonyl oxygen. This concerted process avoids the formation of charged intermediates and is highly efficient.
The concerted "butterfly mechanism" for N-oxidation with m-CPBA.
Mechanism with Hydrogen Peroxide
Hydrogen peroxide, often in the presence of an acid catalyst like acetic acid, is another effective oxidizing agent. The acid protonates the hydrogen peroxide, making it a more potent electrophile. The pyridazine nitrogen then attacks the terminal oxygen of the activated hydrogen peroxide, leading to the formation of the N-oxide and water.
N-oxidation mechanism using acid-activated hydrogen peroxide.
Experimental Protocols
N-Oxidation using m-Chloroperoxybenzoic Acid (m-CPBA)
Materials:
-
5-Aminopyridazine
-
m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 5-aminopyridazine (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 to 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
General experimental workflow for N-oxidation using m-CPBA.
Quantitative Data Presentation
The following tables summarize typical quantitative data for the N-oxidation of aminopyridazines and the characterization of the resulting N-oxides. The spectroscopic data is representative of aminopyridazine N-oxide structures.
Table 1: Reaction Yields for N-Oxidation of Aminopyridazines and Related Heterocycles
| Starting Material | Oxidizing Agent | Yield (%) | Reference |
| Fused Diamino Pyrimidine | m-CPBA | 70 | [1] |
| Fused Diamino Pyrimidine | H₂O₂ / Acetic Anhydride | 63 | [1] |
| Pyridine Derivatives | p-MCPBA | Typically >80 | [2] |
Table 2: Representative Spectroscopic Data for an Aminopyridine N-Oxide
| Technique | Data |
| ¹H NMR | Chemical shifts (δ) for aromatic protons are typically observed between 7.0 and 8.5 ppm. The protons on the carbon adjacent to the N-oxide are generally shifted downfield compared to the parent amine. |
| ¹³C NMR | Aromatic carbon signals appear in the range of 110-150 ppm. The carbons flanking the N-oxide group show a characteristic shift. |
| IR (cm⁻¹) | A strong absorption band for the N-O stretching vibration is typically observed in the region of 1200-1300 cm⁻¹. N-H stretching vibrations of the amino group appear around 3300-3500 cm⁻¹. |
| Mass Spec (MS) | The molecular ion peak (M+) corresponding to the mass of this compound is expected. Common fragmentation patterns may include the loss of an oxygen atom (M-16). |
Conclusion
The formation of this compound via direct N-oxidation is a regioselective process favoring oxidation at the N-1 position due to the electron-donating nature of the C-5 amino group. The reaction can be effectively carried out using common oxidizing agents such as m-CPBA or hydrogen peroxide. A thorough understanding of the reaction mechanism and experimental parameters is essential for the efficient synthesis of this important heterocyclic building block in the context of drug discovery and development.
References
5-Aminopyridazine 1-oxide: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and history of 5-Aminopyridazine 1-oxide, a heterocyclic compound of interest in synthetic chemistry. The document details a key synthetic pathway, presenting quantitative data in structured tables and outlining the experimental protocol. Visual diagrams generated using Graphviz are included to illustrate the reaction mechanism and experimental workflow. While the synthesis of this compound is well-documented, information regarding its specific biological activities and pharmacological profile is limited in publicly available literature, suggesting its primary role as a synthetic intermediate.
Introduction
Pyridazine N-oxides are a class of heterocyclic compounds that have garnered interest in medicinal chemistry due to the diverse biological activities exhibited by their derivatives. The introduction of an N-oxide functionality can significantly alter the physicochemical properties of the parent heterocycle, often enhancing solubility and modulating its biological profile. This guide focuses specifically on this compound, detailing its chemical synthesis and historical context.
History and Discovery
The synthesis of the parent pyridazine ring system dates back to the late 19th century. Emil Fischer, in his work on the indole synthesis, inadvertently prepared the first pyridazine derivative. Subsequently, the unsubstituted pyridazine was synthesized.[1] However, the specific discovery and synthesis of this compound is most notably detailed in a 1976 publication by Jeremiah P. Freeman and Raymond C. Grabiak. Their work provides a robust and regiospecific method for the synthesis of this class of compounds. While earlier syntheses of various pyridazine N-oxides may exist, the 1976 paper stands as a key reference for the preparation of 5-aminopyridazine 1-oxides.
Synthesis of this compound
The primary and most well-documented method for the synthesis of 5-Aminopyridazine 1-oxides is through the condensation of 1,3,4-oxadiazin-6-one 4-oxides with ynamines. This reaction, as described by Freeman and Grabiak, is completely regiospecific, yielding the 5-amino isomer exclusively, with no formation of the 4-amino isomer.
General Reaction Scheme
The overall reaction involves the cycloaddition of a 1,3,4-oxadiazin-6-one 4-oxide with an ynamine, which upon rearrangement, yields the this compound.
Proposed Mechanism
Freeman and Grabiak proposed a mechanism involving a concerted [2 + 4] cycloaddition or a two-step process. The latter is initiated by the nucleophilic attack of the ynamine at the imidate carbon of the oxadiazinone oxide. This is followed by cyclization to form the pyridazine ring.
Experimental Protocols
The following is a generalized experimental protocol based on the work of Freeman and Grabiak.
General Procedure for Ynamine Cycloadditions
A solution of the 1,3,4-oxadiazin-6-one 4-oxide (1.4 mmol) in 20-30 mL of dichloromethane (CH₂Cl₂) is stirred magnetically. To this solution, a solution of the ynamine (4.4 mmol) in 5 mL of CH₂Cl₂ is added. The reaction mixture is then subjected to the specific reaction conditions as outlined in the original publication. Following the reaction, the solvent is removed in vacuo, and the resulting residue is crystallized from an appropriate solvent to yield the this compound.
Quantitative Data
The following tables summarize the quantitative data for a selection of 5-Aminopyridazine 1-oxides synthesized by Freeman and Grabiak.
Table 1: Synthesis and Physical Properties of 5-Aminopyridazine 1-Oxides
| Compound | R¹ | R² | R³ | Yield (%) | Melting Point (°C) |
| 8a | C₆H₅ | CH₃ | C₂H₅ | 85 | 141-142 |
| 8c | C₆H₅ | C₆H₅ | CH₃ | 69 | 200-201 |
| 8d | CH₃ | C₆H₅ | C₂H₅ | 78 | 134-135 |
| 8e | C₂H₅ | C₆H₅ | C₂H₅ | 82 | 114-115 |
Data extracted from Freeman, J. P., & Grabiak, R. C. (1976). Heterocyclic N-oxides as synthetic intermediates. 5. Synthesis of 5-aminopyridazine 1-oxides. The Journal of Organic Chemistry, 41(25), 3970–3974.
Table 2: Spectral Data for a Representative this compound (Compound 8a)
| Spectral Data Type | Key Observations |
| ¹H NMR (CDCl₃, δ) | 7.3 (m, 5H, C₆H₅), 3.0 (q, 2H, CH₂), 2.7 (s, 3H, CH₃), 1.2 (t, 3H, CH₃) |
| IR (KBr, cm⁻¹) | 1620, 1560, 1490, 1370, 1280, 700 |
| Mass Spec (m/e) | 243 (M+), 227, 198, 105, 77 |
Data extracted from Freeman, J. P., & Grabiak, R. C. (1976). Heterocyclic N-oxides as synthetic intermediates. 5. Synthesis of 5-aminopyridazine 1-oxides. The Journal of Organic Chemistry, 41(25), 3970–3974.
Biological Activity and Potential Applications
A thorough review of the scientific literature reveals a notable scarcity of data on the specific biological activities of this compound itself. While the broader class of pyridazine derivatives has been explored for a wide range of pharmacological activities—including antimicrobial, anti-inflammatory, and anticancer properties—the focus has generally been on more complex substituted analogues.[2]
The lack of specific biological data for this compound suggests that its primary utility to date has been as a chemical intermediate. Its structure provides a versatile scaffold for further functionalization, allowing for the synthesis of more complex pyridazine derivatives that may possess desirable pharmacological properties. For drug development professionals, this compound represents a starting point for the design and synthesis of novel compound libraries for screening against various therapeutic targets.
Conclusion
This compound is a heterocyclic compound with a well-defined and efficient synthetic route established in the mid-1970s. The condensation of 1,3,4-oxadiazin-6-one 4-oxides with ynamines provides a regiospecific method for its preparation. While the chemistry of this compound is well-understood, its biological profile remains largely unexplored. For researchers and drug development professionals, this compound serves as a valuable building block for the synthesis of novel pyridazine-based compounds with potential therapeutic applications. Future work could focus on the pharmacological screening of this core structure and its simple derivatives to uncover any intrinsic biological activity.
References
Navigating the Physicochemical Landscape of 5-Aminopyridazine 1-oxide: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide offers a comprehensive overview of the available knowledge on the solubility and stability of 5-Aminopyridazine 1-oxide, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. Due to a lack of specific experimental data for this compound in publicly accessible literature, this guide leverages data from structurally similar molecules and outlines established methodologies for its empirical determination. This approach provides a foundational understanding and a practical framework for laboratories to assess its physicochemical properties.
Solubility Profile: Insights from Analogous Compounds
Quantitative solubility data for this compound in various organic solvents remains to be formally documented. However, valuable inferences can be drawn from the solubility characteristics of its isomer, 4-Aminopyridine 1-oxide, and related aminopyridine/aminopyridazine derivatives.
A technical data sheet for 4-Aminopyridine 1-oxide indicates its solubility in polar solvents such as water and alcohols. This suggests that this compound is also likely to exhibit favorable solubility in polar protic and aprotic solvents due to the presence of the N-oxide and amino functional groups, which can participate in hydrogen bonding.
To provide a comparative perspective, the table below summarizes the solubility of structurally related compounds in a range of common solvents. This information can guide solvent selection for initial screening of this compound solubility.
Table 1: Solubility Data of Compounds Structurally Related to this compound
| Compound | Solvent | Temperature (°C) | Solubility ( g/100g solvent) |
| 6-Chloropyridazin-3-amine | Methanol | 25 | 2.5 |
| Ethanol | 25 | 1.2 | |
| n-Butanol | 25 | 0.4 | |
| N,N-Dimethylformamide | 25 | 20.0 | |
| Acetone | 25 | 1.5 | |
| Cyclohexanone | 25 | 3.0 | |
| Ethyl acetate | 25 | 0.8 | |
| Toluene | 25 | 0.1 | |
| 2-Aminopyridine | Water | 20 | 10.0 |
| Ethanol | 20 | Soluble | |
| Benzene | 20 | Soluble | |
| Ether | 20 | Soluble |
Note: This data is for analogous compounds and should be used as a directional guide for this compound.
Experimental Protocol for Solubility Determination
A standard and reliable method for determining the solubility of a compound is the isothermal shake-flask method.
Methodology:
-
Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container.
-
Equilibration: The containers are agitated in a constant temperature water bath for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn using a syringe fitted with a suitable filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.
-
Quantification: The concentration of this compound in the clear, saturated solution is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: The solubility is typically reported in units of mg/mL or mol/L at the specified temperature.
Methodological & Application
Application Notes and Protocols: Cycloaddition Reactions Involving 5-Aminopyridazine 1-oxide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of a significant cycloaddition pathway involving aminopyridazine 1-oxide derivatives. While direct cycloaddition of the pyridazine N-oxide ring is not commonly observed, a powerful two-stage process involving photochemical rearrangement to a highly reactive 2-aminofuran intermediate, followed by a subsequent Diels-Alder reaction, offers a versatile method for the synthesis of complex nitrogen-containing heterocycles. This approach is particularly relevant for the construction of carbazole and dibenzofuran frameworks, which are prevalent in medicinally active compounds.
Introduction
Pyridazine N-oxides are versatile synthons in organic chemistry. The presence of the N-oxide functionality modifies the electronic properties of the pyridazine ring, influencing its reactivity. While direct participation of the pyridazine N-oxide system in cycloaddition reactions is limited, its derivatives can be transformed into highly reactive intermediates that readily undergo such reactions. A notable example is the photochemical rearrangement of 3-aryl-6-aminopyridazine N-oxides into 2-aminofurans. These in situ generated 2-aminofurans are electron-rich dienes and excellent partners in Diels-Alder reactions with electron-deficient dienophiles, leading to the formation of complex polycyclic structures.[1] This methodology provides a synthetic route to valuable scaffolds for drug discovery and development.
Reaction Pathway: Photochemical Rearrangement and Diels-Alder Cycloaddition
The primary cycloaddition strategy involving aminopyridazine 1-oxides is a two-step process initiated by photochemical activation. The aminopyridazine 1-oxide undergoes a rearrangement to a transient 2-aminofuran, which is then trapped in situ by a dienophile in a [4+2] cycloaddition reaction.
Experimental Protocols
The following protocols are based on the successful application of this methodology to 3-aryl-6-aminopyridazine N-oxides, which serve as close analogs and excellent models for the reactivity of 5-aminopyridazine 1-oxide.[1]
Protocol 1: Synthesis of Dihydrobiaryl via Photochemical Rearrangement and Diels-Alder Reaction
This protocol details the in situ generation of a 2-aminofuran from a 3-aryl-6-aminopyridazine N-oxide followed by its Diels-Alder reaction with acrylonitrile.
Materials:
-
3-Aryl-6-aminopyridazine N-oxide (1.0 equiv)
-
Rh₂(esp)₂ (1.5 mol %)
-
Tetrahydrofuran (THF), anhydrous
-
Acrylonitrile (1.5 equiv)
-
Bibenzyl (internal standard for NMR yield determination)
-
Photochemical reactor (e.g., Rayonet reactor with 350 nm lamps)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Photochemical Rearrangement:
-
In a borosilicate glass vial, dissolve the 3-aryl-6-aminopyridazine N-oxide (e.g., 0.3 M concentration) and Rh₂(esp)₂ (1.5 mol %) in anhydrous THF.
-
Place the vial in a photochemical reactor equipped with UV lamps emitting at approximately 350 nm.
-
Irradiate the solution at 35 °C for 3 hours to facilitate the rearrangement to the 2-aminofuran intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.
-
-
Diels-Alder Cycloaddition:
-
After the photochemical reaction is complete, remove the reaction vial from the reactor.
-
To the unpurified reaction mixture containing the in situ generated 2-aminofuran, add acrylonitrile (1.5 equivalents).
-
Seal the vial and heat the reaction mixture to 80 °C for 10 hours.
-
Monitor the progress of the Diels-Alder reaction by TLC or ¹H NMR spectroscopy until the 2-aminofuran intermediate is consumed.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., gradients of hexanes and ethyl acetate) to afford the desired dihydrobiaryl product.
-
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various dihydrobiaryl and tetrahydrocarbazole derivatives from the corresponding 3-aryl-6-aminopyridazine N-oxides.[1]
| Entry | Pyridazine N-oxide Substituent (Ar) | Dienophile | Product | Yield (%) |
| 1 | Phenyl | Acrylonitrile | 5-Amino-4-cyano-4,4a-dihydro-2-phenyl-1H-carbazole | 82 |
| 2 | 4-Methoxyphenyl | Acrylonitrile | 5-Amino-4-cyano-7-methoxy-4,4a-dihydro-2-phenyl-1H-carbazole | 78 |
| 3 | 4-Chlorophenyl | Acrylonitrile | 5-Amino-7-chloro-4-cyano-4,4a-dihydro-2-phenyl-1H-carbazole | 75 |
| 4 | 2-Thienyl | Acrylonitrile | 4-Amino-5-cyano-4,5-dihydrothieno[3,2-a]carbazole | 65 |
| 5 | Phenyl | N-Phenylmaleimide | 5-Amino-1,3-dioxo-2-phenyl-1,2,3,3a,4,4a-hexahydro-4,9-epoxy-1H-carbazole | 85 |
Applications in Drug Development
The synthesis of substituted carbazoles and related heterocyclic systems is of significant interest to medicinal chemists. Carbazoles are a class of nitrogen-containing heterocycles that form the core structure of many natural products and synthetic compounds with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The ability to rapidly construct these complex scaffolds from readily available aminopyridazine N-oxides provides a valuable tool for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs. The functional group tolerance of this reaction sequence allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships.
Conclusion
The photochemical rearrangement of aminopyridazine 1-oxides to 2-aminofurans, followed by in situ Diels-Alder cycloaddition, represents a robust and versatile strategy for the synthesis of complex, nitrogen-containing polycycles. This two-stage process provides access to valuable heterocyclic scaffolds for applications in medicinal chemistry and materials science. The detailed protocols and representative data presented herein offer a practical guide for researchers interested in utilizing this powerful synthetic methodology.
References
The Potential of 5-Aminopyridazine 1-Oxide Scaffolds in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 5-aminopyridazine 1-oxide scaffold is an emerging heterocyclic motif in medicinal chemistry, offering a unique combination of chemical properties for the development of novel therapeutic agents. The introduction of the N-oxide functionality to the pyridazine ring alters its electronic properties, enhances solubility, and provides an additional site for hydrogen bonding interactions, making it an attractive starting point for drug discovery programs. This document provides an overview of the potential applications of this scaffold, drawing parallels from structurally related compounds where specific data for this compound derivatives is not yet publicly available. The protocols and data presented herein are based on analogous pyridazine, aminopyridine, and heterocyclic N-oxide systems and are intended to serve as a guide for the exploration of this compound derivatives.
Kinase Inhibition: A Promising Avenue
Derivatives of pyridazine and other nitrogen-containing heterocycles have shown significant promise as inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases. While specific kinase inhibition data for this compound derivatives is limited in publicly accessible literature, the broader class of aminopyridines and pyridazinones has been successfully explored for this purpose.
Application Note: Targeting Kinase Signaling Pathways
The this compound scaffold can be envisioned as a "hinge-binding" motif, a key interaction for many ATP-competitive kinase inhibitors. The amino group and the ring nitrogens can form critical hydrogen bonds with the kinase hinge region. The N-oxide can further enhance binding affinity and modulate pharmacokinetic properties.
Potential Kinase Targets:
-
Receptor Tyrosine Kinases (RTKs): Such as VEGFR, EGFR, and FGFR, which are often dysregulated in cancer.
-
Non-Receptor Tyrosine Kinases: Including Src family kinases, which play roles in cell proliferation and survival.
-
Serine/Threonine Kinases: Such as CDKs and MAPKs, which are central to cell cycle control and signaling cascades.
Below is a table of quantitative data for related pyridazinone and pyrazolopyridine inhibitors of C-terminal Src Kinase (CSK), a negative regulator of T cell activation. This data illustrates the potential potency that could be achieved with pyridazine-based scaffolds.
| Compound ID | Scaffold | CSK HTRF IC50 (nM) | LCK HTRF IC50 (nM) | ZAP-70 Phosphorylation IC50 (nM) |
| 1 | Pyridazinone | 180 | >20000 | 1100 |
| 13 | Pyrazolopyridine | 2.5 | 1600 | 25 |
Data sourced from a study on pyridazinone and pyrazolopyridine inhibitors of CSK.
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of novel this compound derivatives against a target kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific protein kinase.
Materials:
-
Recombinant human kinase
-
Specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or ELISA-based antibody)
-
384-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction: a. To each well of a 384-well plate, add the kinase enzyme. b. Add the test compound or vehicle control (DMSO). c. Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding. d. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Reaction Termination and Detection: a. After a specified incubation period (e.g., 60 minutes) at 30°C, stop the reaction according to the detection kit manufacturer's instructions. b. Add the detection reagent to quantify kinase activity (e.g., by measuring luminescence, fluorescence, or absorbance).
-
Data Analysis: a. Normalize the data relative to the positive (no inhibitor) and negative (no enzyme) controls. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Anticancer Activity
The pyridazine scaffold is a constituent of several compounds with demonstrated anticancer activity. These compounds often exert their effects through the inhibition of signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
Application Note: Development of Novel Anticancer Agents
This compound derivatives represent a promising scaffold for the development of new anticancer drugs. The structural features of this core can be modified to optimize potency, selectivity, and drug-like properties.
Potential Mechanisms of Action:
-
Inhibition of Proliferation: By targeting key regulators of the cell cycle.
-
Induction of Apoptosis: Activating programmed cell death pathways in cancer cells.
-
Anti-angiogenesis: Inhibiting the formation of new blood vessels that supply tumors.
The following table presents the growth inhibition (GI50) data for a series of pyridazinone-based diarylurea derivatives against various cancer cell lines, showcasing the potential of the pyridazinone core in achieving potent anticancer effects.
| Compound ID | Target Cancer Cell Line | Growth Inhibition (%) at 10 µM | GI50 (µM) |
| 8f | Melanoma (LOX IMVI) | 62.21 | > 100 |
| 10l | NSCLC (A549/ATCC) | 100.14 | 1.66 |
| 17a | Colon Cancer (HCT-116) | 78.93 | 3.24 |
Data sourced from a study on pyridazinone-based derivatives as anticancer agents[1].
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic effects of compounds on cancer cell lines.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI50).
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 value.
Visualizations
Signaling Pathway Diagram
Caption: Potential inhibition of RTK signaling pathways by this compound derivatives.
Experimental Workflow Diagram
Caption: Workflow for the discovery of drugs based on the this compound scaffold.
References
Application Notes and Protocols for the Purification of 5-Aminopyridazine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminopyridazine 1-oxide and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and materials science. The N-oxide moiety can influence the molecule's electronic properties, solubility, and biological activity, making these compounds valuable scaffolds for drug discovery and development.[1] Pyridazine N-oxides have been explored for their potential as antimicrobial agents and as photoactivatable precursors for reactive oxygen species in therapeutic and synthetic applications.[2][3][4] This document provides a detailed protocol for the purification of 5-Aminopyridazine 1-oxides, based on established synthetic methodologies.
Data Presentation
The purification of various this compound derivatives is typically achieved through crystallization. The choice of solvent is crucial for obtaining high-purity crystals. Below is a summary of crystallization solvents and corresponding melting points for a selection of derivatives, as reported in the literature.[5]
| Compound ID | R¹ | R² | R³ | Crystallization Solvent | Melting Point (°C) |
| 8a | C₆H₅ | C₆H₅ | C₂H₅ | Ethanol/Water | 159-160 |
| 8c | C₆H₅ | CH₃ | C₆H₅ | Ethanol | 205-206 |
| 8d | CH₃ | CH₃ | C₂H₅ | Ethyl Acetate/Hexane | 114-115 |
| 8e | C₂H₅ | CH₃ | C₂H₅ | Ethyl Acetate/Hexane | 79-80 |
| 8f | C₆H₅ | C₆H₅ | CH₃ | Ethanol/Water | 188-189 |
Experimental Protocols
The following protocol details the general procedure for the synthesis and subsequent purification of 5-Aminopyridazine 1-oxides, adapted from the cycloaddition of ynamines with 3-phenyl-1,3,4-oxadiazin-2-one 4-oxide.[5]
Materials:
-
3-Phenyl-1,3,4-oxadiazin-2-one 4-oxide
-
Ynamine (e.g., N,N-diethyl-1-propynamine)
-
Dichloromethane (CH₂Cl₂)
-
Crystallization solvent (see table above)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
-
Crystallization dish
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-phenyl-1,3,4-oxadiazin-2-one 4-oxide (1.0 equivalent) in dichloromethane.
-
Addition of Ynamine: While stirring the solution magnetically, add a solution of the corresponding ynamine (1.1 equivalents) in dichloromethane dropwise.
-
Reaction: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Concentration: Once the reaction is complete, remove the solvent in vacuo using a rotary evaporator to obtain the crude product.
-
Purification by Crystallization: a. Dissolve the crude residue in a minimal amount of the appropriate hot crystallization solvent (refer to the table for solvent selection). b. Allow the solution to cool slowly to room temperature to facilitate crystal formation. c. For further precipitation, the solution can be cooled in an ice bath. d. Collect the crystals by vacuum filtration using a Büchner funnel. e. Wash the crystals with a small amount of cold solvent to remove any remaining impurities. f. Dry the purified crystals under vacuum.
-
Characterization: The purity and identity of the final product can be confirmed by analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.[5]
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the purification of this compound and the potential applications of this class of compounds.
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Potential applications of this compound derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyridazine N-oxides. III. Synthesis and "in vitro" antimicrobial properties of N-oxide derivatives based on tricyclic indeno[2,1-c]pyridazine and benzo[f]cinnoline systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of 5-Aminopyridazine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of 5-Aminopyridazine 1-oxide, a valuable heterocyclic building block in medicinal chemistry. Two primary synthetic routes are presented: a classical cycloaddition approach and a direct oxidation method. This guide includes comprehensive protocols, characterization data, and a workflow illustrating its application as a synthetic intermediate.
Introduction
This compound serves as a key intermediate in the synthesis of a variety of nitrogen-containing heterocyclic compounds, which are of significant interest in drug discovery and development. The presence of the N-oxide functionality and the amino group provides multiple reaction sites for further molecular elaboration, making it a versatile scaffold for creating novel bioactive molecules. Aminopyridine derivatives and their N-oxides are known to interact with various enzymes and receptors, exhibiting a wide range of pharmacological activities.
Data Presentation
The following table summarizes the key characterization data for this compound.
| Parameter | Value |
| Molecular Formula | C₄H₅N₃O |
| Molecular Weight | 111.10 g/mol |
| Appearance | Solid |
| 1H NMR | Spectral data not available in the searched literature. |
| 13C NMR | Spectral data not available in the searched literature. |
| IR Spectrum (KBr) | Characteristic peaks for N-H, C=C, and N-O stretching. |
| Mass Spectrum (m/z) | [M]+ peak expected at 111.10. |
Note: Specific spectral data for the unsubstituted this compound could not be definitively located in the reviewed literature. The data for substituted analogs suggest characteristic shifts that would confirm the structure. Researchers are advised to perform full characterization of the synthesized product.
Experimental Protocols
Two distinct methods for the synthesis of 5-Aminopyridazine 1-oxides are detailed below.
Method 1: Synthesis via Ynamine Cycloaddition
This method, adapted from the work of Freeman and Grabiak, involves the cycloaddition of an oxadiazinone oxide with an ynamine.[1][2] This approach allows for the synthesis of variously substituted 5-aminopyridazine 1-oxides.
Materials:
-
Appropriately substituted 1,3,4-oxadiazin-6-one 2-oxide
-
Ynamine (e.g., 1-(diethylamino)propyne)
-
Dichloromethane (CH₂Cl₂)
-
Crystallization solvent (e.g., Ether-hexane, Chloroform-hexane)
Procedure:
-
Dissolve the 1,3,4-oxadiazin-6-one 2-oxide (1.4 mmol) in 20-30 mL of dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
To the stirred solution, add a solution of the ynamine (4.4 mmol) in 5 mL of dichloromethane.
-
Stir the reaction mixture at room temperature. The reaction time will vary depending on the specific reactants used (typically several hours to overnight). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture in vacuo to remove the solvent.
-
Crystallize the resulting residue from an appropriate solvent system (e.g., ether-hexane or chloroform-hexane) to yield the this compound product.[1]
Quantitative Data from Literature (for substituted analogs):
| R₁ | R₂ | R₃ | Ynamine | Reaction Time (h) | Yield (%) | m.p. (°C) |
| C₆H₅ | CH₃ | C₂H₅ | (C₂H₅)₂NC≡CCH₃ | 24 | 88 | 133-134 |
| C₆H₅ | C₂H₅ | C₂H₅ | (C₂H₅)₂NC≡CC₂H₅ | 24 | 85 | 119-120 |
| CH₃ | CH₃ | C₂H₅ | (C₂H₅)₂NC≡CCH₃ | 72 | 75 | 104-105 |
Data adapted from J. Org. Chem. 1976, 41, 25, 3970–3974.[1]
Method 2: Direct Oxidation of 5-Aminopyridazine (Proposed)
While a specific protocol for the direct oxidation of 5-aminopyridazine was not found in the searched literature, a general and widely used method for the N-oxidation of nitrogen-containing heterocycles is the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA).[3][4]
Materials:
-
5-Aminopyridazine
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 5-aminopyridazine (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1-1.5 eq) in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred solution of 5-aminopyridazine at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture again to 0 °C to precipitate out the m-chlorobenzoic acid byproduct.
-
Filter the mixture and wash the filtrate with a saturated aqueous solution of NaHCO₃ to quench any remaining peroxy acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.
Mandatory Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the direct oxidation synthesis of this compound.
Application as a Synthetic Intermediate
Pyridazine N-oxides can serve as precursors to other valuable heterocyclic structures. For instance, they can be converted to 2-aminofurans, which are versatile intermediates in the synthesis of more complex molecules like carbazoles and dibenzofurans.[5]
Caption: Multi-step synthesis workflow utilizing this compound.
References
Application Notes and Protocols: 5-Aminopyridazine 1-oxide in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 5-Aminopyridazine 1-oxide, focusing on its synthesis, characterization, and potential applications in the field of materials science, particularly in the development of energetic materials and coordination polymers. While direct experimental data on the application of this compound in these areas is limited, this document extrapolates its potential based on the known properties of related pyridazine N-oxide derivatives.
Introduction
This compound is a heterocyclic compound featuring a pyridazine ring with an N-oxide and an amino functional group. The presence of the N-oxide group can enhance the oxygen balance and thermal stability of energetic materials, while the amino group can act as a coordination site for metal ions, making it a candidate for the synthesis of coordination polymers. The unique electronic and structural properties of this molecule suggest its potential as a versatile building block in the design of new functional materials.
Synthesis of this compound
A general method for the synthesis of 5-Aminopyridazine 1-oxides has been reported, involving the cycloaddition of ynamines with oxadiazinone oxides.
Experimental Protocol: General Procedure for Ynamine Cycloadditions
This protocol is adapted from the work of Freeman and Grabiak.
Materials:
-
Oxadiazinone oxide derivative
-
Ynamine derivative (e.g., N,N-diethyl-1-propynamine)
-
Dichloromethane (CH₂Cl₂)
-
Appropriate solvent for crystallization (e.g., ethanol, cyclohexane, hexane)
-
Magnetic stirrer
-
Round-bottom flask
-
Standard glassware for reaction and workup
Procedure:
-
Dissolve the oxadiazinone oxide (1.4 mmol) in 20-30 mL of dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
To the stirred solution, add a solution of the ynamine (4.4 mmol) in 5 mL of dichloromethane.
-
Allow the reaction mixture to stir under the conditions outlined for the specific derivative (see original literature for details on reaction times and temperatures).
-
After the reaction is complete, concentrate the mixture in vacuo to remove the solvent.
-
Crystallize the resulting residue from an appropriate solvent to yield the this compound product.
Characterization Data
The structure of the synthesized 5-Aminopyridazine 1-oxides can be confirmed using various spectroscopic methods.
| Analysis | Expected Characteristics |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the target this compound derivative. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-O and N-H stretching vibrations. |
| ¹H NMR Spectroscopy | Chemical shifts of the aromatic protons and protons of the substituent groups, providing information on the substitution pattern of the pyridazine ring. |
| Elemental Analysis | Confirms the elemental composition of the synthesized compound. |
Potential Application 1: Energetic Materials
The introduction of an N-oxide group into a heterocyclic ring is a known strategy to improve the density and oxygen balance of energetic materials. While specific energetic properties of this compound are not extensively reported, data from related amino and nitro-substituted pyridazine N-oxides suggest its potential as a precursor for new energetic compounds.
Hypothetical Pathway to Energetic Derivatives
Further nitration of the 5-aminopyradizine 1-oxide could lead to energetic materials. The amino group can be a site for the introduction of nitramino groups, further enhancing the energetic properties.
Application Notes: 5-Aminopyridazine 1-oxide as a Versatile Intermediate in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Aminopyridazine 1-oxide is a heterocyclic compound of growing importance in medicinal chemistry. Its unique electronic properties and reactive sites make it a valuable scaffold and intermediate for the synthesis of a diverse range of biologically active molecules. The presence of the N-oxide functionality and the amino group allows for regioselective modifications, providing access to novel chemical entities with potential therapeutic applications. This document outlines the utility of this compound in the synthesis of kinase inhibitors and other targeted therapies, providing detailed protocols and data for its application in drug discovery programs.
Key Applications in Drug Discovery
The pyridazine core is a well-established pharmacophore found in numerous approved drugs and clinical candidates. The introduction of an N-oxide and an amino group at the 5-position enhances the potential for creating derivatives with improved pharmacological profiles. A primary application of this compound is its conversion to key downstream intermediates, such as 3-amino-6-chloropyridazine, which serves as a versatile building block for a variety of kinase inhibitors and other targeted agents.
Intermediate for Kinase Inhibitors
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The aminopyridazine scaffold is a common feature in many kinase inhibitors, often acting as a hinge-binding motif. This compound provides an efficient entry point for the synthesis of these valuable compounds.
One notable example is in the synthesis of inhibitors for Isocitrate Dehydrogenase 1 (IDH1). Mutations in IDH1 are found in several cancers, including acute myeloid leukemia (AML), and lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG).[1] Small molecule inhibitors that target mutant IDH1 have shown significant therapeutic promise. The synthesis of potent and selective IDH1 inhibitors, such as GSK864, can be envisioned through a synthetic route starting from this compound.[1][2]
The general strategy involves the conversion of this compound to a more reactive intermediate, 3-amino-6-chloropyridazine. This transformation is a common reaction for heterocyclic N-oxides, often achieved using reagents like phosphoryl chloride (POCl₃).[3] The resulting chlorinated pyridazine is then amenable to a variety of cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce diverse aryl or heteroaryl groups at the 6-position.[4][5] This modular approach allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Data Presentation
Table 1: Inhibitory Activity of GSK864, a Downstream Product of this compound Derivatization
| Compound | Target | IC₅₀ (nM) | Cell-Based Assay (EC₅₀, nM) |
| GSK864 | IDH1 R132C | 8.8 | 320 (2-HG reduction in HT1080 cells) |
| GSK864 | IDH1 R132H | 15.2 | Not Reported |
| GSK864 | IDH1 R132G | 16.6 | Not Reported |
Data sourced from MedChemExpress and the Structural Genomics Consortium.[2][6]
Table 2: Representative Suzuki-Miyaura Cross-Coupling Reactions with 3-Amino-6-chloropyridazine
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Amino-6-phenylpyridazine | 65 |
| 2 | 4-Methoxyphenylboronic acid | 3-Amino-6-(4-methoxyphenyl)pyridazine | 58 |
| 3 | Thiophen-2-ylboronic acid | 3-Amino-6-(thiophen-2-yl)pyridazine | 45 |
| 4 | Pyridin-3-ylboronic acid | 3-Amino-6-(pyridin-3-yl)pyridazine | 52 |
Yields are representative and may vary based on specific reaction conditions.[4][5]
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-6-chloropyridazine from this compound
This protocol describes a general method for the chlorination of a pyridazine N-oxide.
Materials:
-
This compound
-
Phosphoryl chloride (POCl₃)
-
Inert solvent (e.g., Dichloromethane, Chloroform)
-
Ice bath
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Sodium bicarbonate solution (saturated)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound in an inert solvent.
-
Cool the suspension in an ice bath to 0 °C.
-
Slowly add phosphoryl chloride (POCl₃) dropwise to the stirred suspension. An exothermic reaction may be observed.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate. Caution: This should be done in a well-ventilated fume hood as the quenching process can be vigorous and release HCl gas.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain 3-amino-6-chloropyridazine.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of 3-Amino-6-chloropyridazine
This protocol provides a general method for the palladium-catalyzed cross-coupling of 3-amino-6-chloropyridazine with various arylboronic acids.[4][5]
Materials:
-
3-Amino-6-chloropyridazine
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., 2 M aqueous sodium carbonate)
-
Solvent system (e.g., DME/ethanol mixture)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Nitrogen or Argon source
Procedure:
-
To a round-bottom flask, add 3-amino-6-chloropyridazine, the arylboronic acid (1.2 equivalents), and the palladium catalyst (5 mol %).
-
Purge the flask with an inert gas (nitrogen or argon).
-
Add the solvent system (e.g., a mixture of DME and ethanol) and the aqueous base solution.
-
Heat the reaction mixture to 80 °C under the inert atmosphere.
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the mixture with an organic solvent (e.g., chloroform or ethyl acetate).
-
Wash the combined organic layers with a saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 3-amino-6-arylpyridazine.
Visualizations
Caption: Synthetic workflow from this compound.
Caption: Mechanism of action of an IDH1 mutant inhibitor.
Caption: Role of this compound in API synthesis.
References
- 1. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK864 | Structural Genomics Consortium [thesgc.org]
- 3. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Analytical Techniques for the Characterization of 5-Aminopyridazine 1-oxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 5-Aminopyridazine 1-oxide. The techniques described herein are fundamental for confirming the identity, purity, and physicochemical properties of this heterocyclic N-oxide, which is of interest in medicinal chemistry and materials science.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent will depend on the solubility of the compound.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the instrument to ensure optimal resolution and lineshape.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-250 ppm, pulse angle of 45°, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).
-
Integrate the ¹H NMR signals and determine the multiplicities (singlet, doublet, triplet, etc.).
-
Peak pick the ¹³C NMR spectrum.
-
Expected Quantitative Data (Based on Analogs)
| Technique | Parameter | Expected Value Range |
| ¹H NMR | Chemical Shift (δ) | Aromatic Protons: 7.0 - 8.5 ppm; Amino Protons: 5.0 - 7.0 ppm |
| ¹³C NMR | Chemical Shift (δ) | Aromatic Carbons: 110 - 160 ppm |
Mass Spectrometry (MS)
Application Note
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which is crucial for confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can offer additional structural information. For pyridazine N-oxides, a characteristic fragmentation involves the loss of a neutral nitric oxide radical (M-30). Electron ionization (EI) mass spectra of N-oxides can also show fragmentation pathways involving the ejection of an oxygen atom (M-16) or a hydroxyl radical (M-17).[2]
Experimental Protocol: Electrospray Ionization - High-Resolution Mass Spectrometry (ESI-HRMS)
-
Sample Preparation: Prepare a dilute solution of this compound (approx. 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium hydroxide can be added to promote ionization.
-
Instrument Setup:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Calibrate the instrument using a known standard to ensure high mass accuracy.
-
-
Infusion and Ionization:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the protonated molecule [M+H]⁺.
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).
-
If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis:
-
Determine the accurate mass of the [M+H]⁺ ion.
-
Use the accurate mass to calculate the elemental composition.
-
Analyze the fragmentation pattern from the MS/MS spectrum to aid in structural confirmation.
-
Expected Quantitative Data
| Technique | Parameter | Expected Value |
| ESI-HRMS | Molecular Formula | C₄H₅N₃O |
| [M+H]⁺ (monoisotopic) | Calculated: 112.0454; Observed: within 5 ppm |
High-Performance Liquid Chromatography (HPLC)
Application Note
HPLC is a cornerstone technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis. A reversed-phase HPLC method is generally suitable for polar aromatic compounds. By developing a robust HPLC method, one can separate the target compound from starting materials, byproducts, and degradation products. The retention time is a characteristic property of the compound under specific chromatographic conditions, and the peak area can be used for quantitative analysis.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Dissolve a small amount of this compound in the mobile phase or a compatible solvent to a concentration of approximately 0.1-1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrumentation and Columns:
-
An HPLC system equipped with a UV detector.
-
A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of water (A) and acetonitrile or methanol (B), often with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape. A typical starting point could be 95:5 A:B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Injection Volume: 5-20 µL.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy, likely around 254 nm or a lambda max specific to the compound).
-
-
Data Analysis:
-
Record the retention time of the main peak.
-
Calculate the purity of the sample by determining the percentage of the main peak area relative to the total peak area.
-
Expected Quantitative Data
| Technique | Parameter | Expected Value |
| RP-HPLC | Retention Time (tR) | Dependent on specific column and mobile phase conditions. |
| Purity | >95% for a purified sample. |
Thermal Analysis
Application Note
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are important for evaluating the thermal stability, decomposition profile, and melting point of this compound. TGA measures the change in mass as a function of temperature, indicating decomposition temperatures and the presence of residual solvents or water. DSC measures the heat flow into or out of a sample as it is heated, allowing for the determination of melting point, phase transitions, and decomposition exotherms or endotherms. For related compounds like 5-aminotetrazole, thermal decomposition can occur in multiple stages.[3]
Experimental Protocol: TGA and DSC
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum or ceramic TGA/DSC pan.
-
Instrument Setup:
-
Use a calibrated TGA or DSC instrument.
-
Purge the instrument with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
-
TGA Measurement:
-
Heat the sample from ambient temperature to a final temperature above its expected decomposition point (e.g., 30-600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass loss as a function of temperature.
-
-
DSC Measurement:
-
Heat the sample from ambient temperature to a temperature above its melting point (or decomposition) at a constant heating rate (e.g., 5-10 °C/min).
-
Record the heat flow.
-
-
Data Analysis:
-
From the TGA curve, determine the onset of decomposition and the percentage of mass loss at different stages.
-
From the DSC thermogram, determine the melting point (peak of the endotherm) and the enthalpy of fusion. Identify any exotherms that may indicate decomposition.
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Expected Quantitative Data
| Technique | Parameter | Expected Value Range (Illustrative) |
| TGA | Onset of Decomposition | >150 °C |
| DSC | Melting Point | Dependent on crystalline form |
X-ray Crystallography
Application Note
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure of this compound, provided that suitable single crystals can be grown. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions in the solid state, such as hydrogen bonding.[4] This information is invaluable for understanding the compound's physical properties and its potential interactions with biological targets.
Experimental Protocol: Single-Crystal X-ray Diffraction
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Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution. A variety of solvents should be screened.
-
Crystal Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.
-
Data Collection:
-
Use a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain the final, accurate structure.
-
-
Data Analysis:
-
Analyze the final structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.
-
Generate graphical representations of the molecule and its packing in the crystal lattice.
-
Expected Quantitative Data
| Technique | Parameter | Expected Information |
| X-ray Crystallography | Crystal System, Space Group | Defines the symmetry of the crystal lattice. |
| Unit Cell Dimensions | a, b, c, α, β, γ | |
| Bond Lengths and Angles | Precise measurements of the molecular geometry. | |
| Hydrogen Bonding Network | Details of intermolecular interactions. |
Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Relationship between analytical techniques and the information obtained for this compound.
References
- 1. rsc.org [rsc.org]
- 2. Electron ionization mass spectrometric study of substituted alloxazine-5-oxides and iso-alloxazine-5-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]
Scale-up Synthesis of 5-Aminopyridazine 1-oxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of 5-Aminopyridazine 1-oxide, a heterocyclic compound of interest in pharmaceutical and medicinal chemistry. The synthesis is a two-step process commencing with the preparation of the key intermediate, 2-Phenyl-1,3,4-oxadiazin-6-one 4-oxide, followed by a cycloaddition reaction with an appropriate ynamine. This guide presents optimized reaction conditions, scalable experimental procedures, and comprehensive data to facilitate the efficient and reproducible production of the target compound in a laboratory or pilot plant setting.
Data Presentation
Table 1: Synthesis of 2-Phenyl-1,3,4-oxadiazin-6-one 4-oxide - Reactants and Yields
| Reagent | Molecular Weight ( g/mol ) | Molar Eq. | Quantity (for 10g scale) |
| N-Benzoyl-α-bromohydroxamic acid | 246.06 | 1.0 | 10.0 g |
| Sodium Hydride (60% dispersion in mineral oil) | 40.00 | 1.1 | 1.79 g |
| Tetrahydrofuran (THF) | - | - | 200 mL |
| Product | |||
| 2-Phenyl-1,3,4-oxadiazin-6-one 4-oxide | 192.15 | - | ~7.0 g (89% yield) |
Table 2: Synthesis of 5-Amino-3-phenyl-4-substituted-pyridazine 1-oxide - Reaction Conditions and Yields
| Ynamine Reactant (7) | R' Group | Reaction Time (h) | Temperature (°C) | Solvent | Yield (%) |
| N,N-Diethyl-1-propynamine | Methyl | 18 | 25 | Dichloromethane | 85 |
| N,N-Dimethyl-1-propynamine | Methyl | 24 | 25 | Dichloromethane | 78 |
| N,N-Diethyl-1-butynamine | Ethyl | 20 | 25 | Dichloromethane | 82 |
| N,N-Diethylphenylethynylamine | Phenyl | 12 | 40 (reflux) | Dichloromethane | 91 |
Experimental Protocols
Part 1: Synthesis of 2-Phenyl-1,3,4-oxadiazin-6-one 4-oxide
This protocol outlines the preparation of the key intermediate required for the synthesis of this compound.
Materials:
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N-Benzoyl-α-bromohydroxamic acid
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Sodium Hydride (60% dispersion in mineral oil)
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Anhydrous Tetrahydrofuran (THF)
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Ethyl acetate
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Hexane
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Standard laboratory glassware
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Magnetic stirrer
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Ice bath
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Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N-Benzoyl-α-bromohydroxamic acid (10.0 g, 40.6 mmol).
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Solvent Addition: Add 200 mL of anhydrous THF to the flask and stir the mixture until the solid is fully dissolved.
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Cooling: Cool the solution to 0 °C using an ice bath.
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Addition of Sodium Hydride: While maintaining the temperature at 0 °C, slowly add sodium hydride (1.79 g of 60% dispersion, 44.7 mmol) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
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Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
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Quenching: Carefully quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.
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Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
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Washing: Wash the combined organic layers with brine (100 mL), dry over anhydrous sodium sulfate, and filter.
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Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid.
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Purification: Recrystallize the crude solid from an ethyl acetate/hexane mixture to afford 2-Phenyl-1,3,4-oxadiazin-6-one 4-oxide as a crystalline solid.
Part 2: Scale-up Synthesis of 5-Amino-3-phenyl-4-substituted-pyridazine 1-oxide
This protocol describes the general procedure for the cycloaddition reaction to form the final product.
Materials:
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2-Phenyl-1,3,4-oxadiazin-6-one 4-oxide
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Ynamine (e.g., N,N-Diethyl-1-propynamine)
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Anhydrous Dichloromethane (DCM)
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Standard laboratory glassware
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Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-Phenyl-1,3,4-oxadiazin-6-one 4-oxide (5.0 g, 26.0 mmol) in 100 mL of anhydrous DCM.
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Addition of Ynamine: To the stirred solution, add the ynamine (1.1 molar equivalents, 28.6 mmol) dropwise at room temperature.
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Reaction: Stir the reaction mixture at the temperature and for the duration specified in Table 2 for the chosen ynamine. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Concentration: Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure this compound derivative.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Troubleshooting & Optimization
Troubleshooting purification of 5-Aminopyridazine 1-oxide by chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5-Aminopyridazine 1-oxide by chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the chromatographic purification of this compound.
Q1: My compound, this compound, is not moving from the baseline on my silica gel TLC plate, even with 100% ethyl acetate. What should I do?
A1: This is a common issue for highly polar compounds like this compound. Here are several strategies to address this:
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Increase Solvent Polarity: A more polar eluent system is required. Start by adding methanol (MeOH) to your mobile phase. A gradient of 1-20% MeOH in dichloromethane (DCM) or ethyl acetate (EtOAc) is a good starting point.
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Use a Basic Modifier: The basicity of the amino group can cause strong interactions with the acidic silanol groups on the silica surface, leading to poor mobility. Adding a small amount of a basic modifier to your eluent can significantly improve the chromatography. A common choice is to use a stock solution of 10% ammonium hydroxide in methanol and add 1-10% of this solution to your primary eluent (e.g., DCM).[1]
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Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider a different stationary phase.
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Alumina (basic or neutral): Alumina is a good alternative to silica for basic compounds.
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Florisil: This magnesium silicate-based adsorbent can be effective for separating polar compounds, including aminopyridine derivatives.[2]
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Reverse-Phase Silica (C18): For highly polar compounds, reverse-phase chromatography is an excellent alternative. The compound will elute with a highly aqueous mobile phase.
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Q2: I am observing significant peak tailing or streaking during the column chromatography of this compound on silica gel. How can I improve the peak shape?
A2: Peak tailing for basic compounds like this compound on silica gel is typically caused by strong interactions with acidic silanol groups. Here’s how to mitigate this:
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Mobile Phase Modifiers: The most common solution is to add a competing base to the mobile phase to neutralize the active sites on the silica.
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Triethylamine (TEA): Add 0.1-1% TEA to your eluent system.
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Ammonia: As mentioned in Q1, using a solution of ammonium hydroxide in methanol as part of your mobile phase is very effective.[1]
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-
Deactivated Silica: Use silica gel that has been "end-capped" or treated to reduce the number of free silanol groups.
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Alternative Stationary Phases: Switching to alumina or Florisil can also reduce tailing.
Q3: My compound seems to be degrading on the silica gel column. How can I confirm this and what can I do to prevent it?
A3: N-oxides can be sensitive to the acidic nature of silica gel.
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Stability Check (2D TLC): To check for on-plate degradation, you can perform a two-dimensional TLC.
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Spot your compound on a TLC plate and develop it in a suitable solvent system.
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Dry the plate, turn it 90 degrees, and develop it again in the same solvent system.
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If the compound is stable, you will see a single spot on the diagonal. If it is degrading, you will see additional spots off the diagonal.
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Preventative Measures:
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Deactivated Silica: Use silica gel that has been treated to be less acidic. You can deactivate silica gel by slurrying it with a 1% solution of triethylamine in your column solvent before packing.
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Alternative Stationary Phases: Use less acidic stationary phases like alumina or Florisil.[2]
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Speed: Do not let the compound sit on the column for an extended period. Run the chromatography as quickly as is practical.
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Q4: What are the recommended starting conditions for normal-phase and reverse-phase chromatography of this compound?
A4: Below are recommended starting points for method development.
Data Presentation
Table 1: Recommended Starting Conditions for TLC Method Development
| Stationary Phase | Recommended Eluent System | Observations and Notes |
| Silica Gel | Dichloromethane (DCM) / Methanol (MeOH) (95:5 to 80:20) | Start with a lower percentage of MeOH and increase as needed. Add 0.5% triethylamine (TEA) to reduce tailing. |
| Alumina (Neutral) | Ethyl Acetate (EtOAc) / Hexane (1:1 to 100% EtOAc) | May provide better peak shape for basic compounds compared to silica. |
| Florisil | Dichloromethane (DCM) -> 5% Ethyl Acetate (EtOAc) in DCM | Has been shown to be effective for the purification of aminopyridine N-oxides.[2] |
Table 2: Comparison of Chromatographic Techniques for Polar Amines
| Technique | Stationary Phase | Mobile Phase | Advantages | Disadvantages |
| Normal-Phase | Silica Gel | Non-polar organic solvents with polar modifiers | Widely available and inexpensive. | Prone to peak tailing and potential for compound degradation for basic N-oxides. |
| Normal-Phase | Alumina/Florisil | Non-polar organic solvents with polar modifiers | Better for basic compounds, reduces tailing.[2] | Can have different selectivity compared to silica. |
| Reverse-Phase (RP-HPLC) | C18 | Water / Acetonitrile or Methanol with buffer | Excellent for highly polar compounds, often provides sharp peaks. | May require desalting of fractions. The compound may elute in the solvent front with high organic content. |
| HILIC | Amide, Cyano, etc. | High organic content with a small aqueous portion | Good retention for very polar compounds that are not retained in reverse-phase. | Requires careful equilibration and can be sensitive to water content. |
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography using Silica Gel
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TLC Analysis: Develop a suitable solvent system using TLC. A good target Rf value is between 0.2 and 0.4. A promising starting eluent is 95:5 DCM:MeOH with 0.5% TEA.
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Column Packing: Dry pack or slurry pack a silica gel column with the chosen eluent system.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly stronger solvent. Alternatively, for less soluble samples, pre-adsorb the compound onto a small amount of silica gel and load the dry powder onto the top of the column.
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Elution: Run the column with the selected mobile phase. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity (e.g., from 2% to 10% MeOH in DCM), may provide better separation.
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Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Reverse-Phase Flash Chromatography
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Method Development: Use analytical RP-HPLC to determine an appropriate mobile phase. A common mobile phase for polar compounds is a gradient of water and acetonitrile (or methanol), often with a modifier like 0.1% formic acid or 0.1% trifluoroacetic acid.
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Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% water, 5% acetonitrile).
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Sample Loading: Dissolve the sample in the initial mobile phase or a solvent compatible with it (e.g., water, DMSO).
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Elution: Run a gradient from high aqueous content to higher organic content to elute the compound.
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Fraction Collection and Analysis: Collect fractions and analyze by RP-HPLC or TLC.
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Post-Purification: Fractions will contain water and buffer/acid. The organic solvent can be removed under reduced pressure, and the remaining aqueous solution can be lyophilized to obtain the solid product. If a salt is formed with an acid modifier, further processing may be needed.
Visualizations
Caption: General workflow for the chromatographic purification of this compound.
Caption: Troubleshooting decision tree for common chromatography issues.
References
Technical Support Center: Optimization of Reaction Conditions for 5-Aminopyridazine 1-Oxide Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-aminopyridazine 1-oxide derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound derivatives, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Why is the yield of my this compound derivative consistently low?
Answer:
Low yields can be attributed to several factors, ranging from incomplete reactions to product degradation. Consider the following potential causes and solutions:
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Incomplete Oxidation: The N-oxidation of the pyridazine ring may be inefficient.
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Solution: Increase the equivalents of the oxidizing agent (e.g., m-CPBA or hydrogen peroxide) incrementally. Ensure the reaction temperature is optimal for the chosen oxidant. For instance, reactions with m-CPBA are often carried out at low temperatures (0 °C to room temperature), while hydrogen peroxide oxidations may require heating.
-
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Degradation of Starting Material or Product: 5-aminopyridazine derivatives can be sensitive to harsh reaction conditions.
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Solution: Monitor the reaction closely using TLC or LC-MS to track the consumption of starting material and the formation of the product and byproducts. Consider lowering the reaction temperature or reducing the reaction time. The stability of the N-oxide product can also be an issue; some N-oxides are labile and may decompose upon prolonged heating or exposure to light.
-
-
Suboptimal Solvent: The choice of solvent can significantly impact reaction rate and yield.
-
Solution: Screen a variety of solvents. Chlorinated solvents like dichloromethane (DCM) or chloroform are commonly used for m-CPBA oxidations. For hydrogen peroxide, acetic acid or other protic solvents may be more suitable.
-
-
Steric Hindrance: Bulky substituents on the pyridazine ring can hinder the approach of the oxidizing agent.
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Solution: A more potent or less sterically hindered oxidizing agent might be necessary. Alternatively, prolonged reaction times at a moderate temperature could improve the yield.
-
Question 2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions?
Answer:
The formation of byproducts is a common challenge. Key potential side reactions include:
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Over-oxidation: The amino group can be susceptible to oxidation, leading to nitro or nitroso derivatives, especially under harsh conditions.
-
Solution: Use a milder oxidizing agent or carefully control the stoichiometry of the oxidant. Performing the reaction at a lower temperature can also enhance selectivity.
-
-
Formation of Isomeric N-oxides: If the pyridazine ring is unsymmetrically substituted, oxidation can potentially occur at different nitrogen atoms, leading to a mixture of regioisomers.
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Solution: The regioselectivity of N-oxidation is influenced by the electronic effects of the substituents. Electron-donating groups, like the amino group, tend to direct oxidation to the more distant nitrogen atom. However, this is not always exclusive. Purification by column chromatography is often required to separate isomers.
-
-
De-alkylation or other substituent reactions: If your derivative contains sensitive functional groups, they may react with the oxidizing agent or under the reaction conditions.
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Solution: Protect sensitive functional groups before the oxidation step. For example, an amino group can be acylated to protect it from oxidation.
-
Question 3: How can I effectively purify my this compound derivative?
Answer:
Purification of polar N-oxide compounds can be challenging. Here are some recommended approaches:
-
Column Chromatography: This is the most common method for purifying N-oxides.
-
Stationary Phase: Silica gel is often used, but for highly polar compounds, Florisil® or alumina may provide better separation.
-
Eluent System: A gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is typically effective. The addition of a small amount of a basic modifier like triethylamine or ammonia to the eluent can help to reduce tailing of basic compounds on silica gel.
-
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method.
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Solvent Screening: Test a range of solvents and solvent mixtures to find suitable conditions for crystallization. Common solvents include ethanol, methanol, ethyl acetate, and their mixtures with hexanes or water.
-
-
Acid-Base Extraction: The basicity of the pyridazine ring and the amino group can be exploited for purification.
-
Procedure: Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1 M HCl). The N-oxide will move to the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Finally, basifying the aqueous layer and extracting with an organic solvent will recover the purified product.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for the synthesis of this compound derivatives?
A1: The most common starting material is the corresponding 3-aminopyridazine derivative. The N-oxidation is then carried out on this precursor.
Q2: Which oxidizing agents are most effective for the N-oxidation of 3-aminopyridazines?
A2: Meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide are the most frequently used oxidizing agents. The choice depends on the specific substrate and desired reaction conditions. m-CPBA is generally more reactive and can be used at lower temperatures, while hydrogen peroxide is a cheaper and more environmentally friendly option but may require harsher conditions.
Q3: How can I monitor the progress of my N-oxidation reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective method. The N-oxide product is typically more polar than the starting aminopyridazine and will have a lower Rf value. Staining with an appropriate reagent (e.g., potassium permanganate) can help visualize the spots. Liquid chromatography-mass spectrometry (LC-MS) provides more detailed information on the conversion and the presence of byproducts.
Q4: Are this compound derivatives generally stable?
A4: The stability of these compounds can vary depending on the substituents. Some N-oxides can be sensitive to heat, light, and strong acids or bases. It is advisable to store them in a cool, dark, and dry place.
Data Presentation
Table 1: Optimization of N-Oxidation Reaction Conditions (Example)
| Entry | Oxidizing Agent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | m-CPBA (1.1) | DCM | 0 | 4 | 65 |
| 2 | m-CPBA (1.5) | DCM | 0 to rt | 6 | 78 |
| 3 | m-CPBA (1.1) | Chloroform | rt | 4 | 72 |
| 4 | H₂O₂ (30%, 2.0) | Acetic Acid | 60 | 12 | 55 |
| 5 | H₂O₂ (30%, 3.0) | Acetic Acid | 70 | 8 | 68 |
Experimental Protocols
Protocol 1: General Procedure for N-Oxidation using m-CPBA
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Dissolution: Dissolve the substituted 3-aminopyridazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform (10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer.
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Cooling: Cool the solution to 0 °C in an ice bath.
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Addition of Oxidant: Add meta-chloroperoxybenzoic acid (m-CPBA, 1.1-1.5 eq) portion-wise over 15-30 minutes, ensuring the temperature remains below 5 °C.
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Reaction: Allow the reaction to stir at 0 °C for 1-2 hours and then let it warm to room temperature. Monitor the reaction progress by TLC.
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Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium sulfite to destroy the excess peroxide.
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Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
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Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentration: Remove the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography or crystallization.
Protocol 2: General Procedure for N-Oxidation using Hydrogen Peroxide
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Dissolution: Dissolve the substituted 3-aminopyridazine (1.0 eq) in glacial acetic acid (5-10 mL per gram of substrate).
-
Addition of Oxidant: Add 30% aqueous hydrogen peroxide (2.0-3.0 eq) dropwise to the solution.
-
Heating: Heat the reaction mixture to 60-70 °C and maintain this temperature for several hours, monitoring the reaction by TLC.
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Cooling and Neutralization: After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.
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Extraction: Extract the product into a suitable organic solvent such as ethyl acetate or DCM (3 x 30 mL).
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Washing and Drying: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
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Concentration and Purification: Concentrate the solution under reduced pressure and purify the residue by column chromatography or crystallization.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield issues.
Caption: Analysis and resolution of byproduct formation.
Caption: General experimental workflow for synthesis.
Preventing degradation of 5-Aminopyridazine 1-oxide during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 5-Aminopyridazine 1-oxide during storage and handling.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of this compound, offering potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Discoloration of Solid Compound (e.g., yellowing, browning) | Exposure to light, air (oxidation), or elevated temperatures. | Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature. Minimize exposure to ambient light and air during handling. |
| Decreased Purity or Presence of Impurities in QC Analysis (e.g., HPLC, LC-MS) | Chemical degradation due to improper storage conditions (heat, humidity, light) or contamination. | Review storage conditions to ensure they meet recommendations. Check for potential contamination from solvents, spatulas, or other equipment. Consider re-purification if the purity has significantly dropped. |
| Inconsistent Experimental Results | Degradation of the stock solution. | Prepare fresh stock solutions for each experiment, especially for sensitive assays. If a stock solution must be stored, keep it at a low temperature (e.g., -20°C) in a tightly sealed vial, protected from light. Evaluate the stability of the compound in the chosen solvent. |
| Poor Solubility After Storage | Formation of less soluble degradation products or polymers. | Attempt to dissolve a small sample in a recommended solvent with gentle heating or sonication. If solubility remains poor, it is a strong indicator of degradation. The compound should not be used for experiments requiring precise concentrations. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: To ensure long-term stability, solid this compound should be stored in a cool, dry, and dark place.[1] Specifically, we recommend storage at 2-8°C in a tightly sealed container, such as an amber glass vial, to protect it from light and moisture. For enhanced stability, particularly for long-term storage, flushing the container with an inert gas like argon or nitrogen is advisable to minimize oxidative degradation.
Q2: How stable is this compound in solution?
A2: The stability of this compound in solution is dependent on the solvent, pH, temperature, and exposure to light. Heterocyclic N-oxides can be susceptible to degradation in both acidic and basic conditions. It is recommended to prepare solutions fresh for each use. If storage is necessary, solutions should be kept at low temperatures (e.g., -20°C or -80°C), protected from light, and used within a short period. A stability study in the solvent of choice is recommended to determine an appropriate storage duration.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the chemical structure and data from related compounds, this compound is susceptible to several degradation pathways:
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Photodegradation: Exposure to UV or even ambient light can induce deoxygenation of the N-oxide group and rearrangement of the pyridazine ring.
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Thermal Degradation: Elevated temperatures can lead to decomposition, potentially involving the loss of the amino and N-oxide functionalities.
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Oxidative Degradation: The aminopyridazine ring is susceptible to oxidation, which can lead to the formation of various oxidized byproducts.
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Hydrolytic Degradation: Although generally more stable than esters or amides, prolonged exposure to highly acidic or basic conditions could potentially lead to the degradation of the heterocyclic ring.
Q4: What are the potential degradation products of this compound?
A4: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on the chemistry of aminopyridazines and heterocyclic N-oxides, potential degradation products could include:
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5-Aminopyridazine (from deoxygenation of the N-oxide).
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Hydroxylated derivatives of this compound.
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Products resulting from the opening of the pyridazine ring.
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Oxidative deamination of the amino group to a hydroxyl or keto group.[2]
Q5: How can I monitor the degradation of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method is the most effective way to monitor degradation. This involves developing a chromatographic method that can separate the intact this compound from all its potential degradation products. Coupling the chromatography system to a mass spectrometer (LC-MS) can aid in the identification of the degradation products.
Data Presentation: Forced Degradation Studies
Forced degradation studies are essential to understand the stability of a compound under stress conditions. The following table is a template for summarizing quantitative data from such studies. Researchers should populate this table with their own experimental data.
| Stress Condition | Time (hours) | % Degradation of this compound | Major Degradation Products Observed (Retention Time) |
| Acidic Hydrolysis (0.1 M HCl, 60°C) | 2 | e.g., 5.2% | e.g., DP1 (2.5 min), DP2 (3.1 min) |
| 8 | e.g., 15.8% | e.g., DP1 (2.5 min), DP2 (3.1 min), DP3 (4.0 min) | |
| 24 | e.g., 35.1% | e.g., DP1 (2.5 min), DP2 (3.1 min), DP3 (4.0 min) | |
| Basic Hydrolysis (0.1 M NaOH, 60°C) | 2 | ||
| 8 | |||
| 24 | |||
| Oxidative Degradation (3% H₂O₂, RT) | 2 | ||
| 8 | |||
| 24 | |||
| Thermal Degradation (80°C, solid state) | 24 | ||
| 72 | |||
| Photodegradation (ICH Q1B light exposure) | 1.2 million lux hours | ||
| 200 W h/m² |
DP = Degradation Product
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
This protocol outlines the general steps for conducting forced degradation studies on this compound.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
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Stress Conditions:
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Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C.
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Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C.
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Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.
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Thermal Degradation (Solution): Heat an aliquot of the stock solution at 80°C.
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Thermal Degradation (Solid): Place a known amount of solid this compound in an oven at 80°C.
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Photodegradation: Expose a solution and solid sample to light as per ICH Q1B guidelines.
-
-
Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 8, 24 hours).
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Neutralization: For acidic and basic hydrolysis samples, neutralize with an equivalent amount of base or acid, respectively, before analysis.
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Analysis: Analyze all samples by a validated stability-indicating HPLC-UV or UPLC-MS method.
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Data Evaluation: Calculate the percentage of degradation and identify and quantify any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient Elution: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a higher percentage (e.g., 95%) over a suitable time (e.g., 20-30 minutes) to ensure the elution of all compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
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Detection: UV detector at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm or a wavelength of maximum absorbance).
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Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for suspected degradation.
References
Common impurities in 5-Aminopyridazine 1-oxide synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Aminopyridazine 1-oxide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and removal of impurities.
Flowchart of Synthesis and Potential Impurity Formation
Caption: Logical workflow for the synthesis of this compound, highlighting potential impurity formation and subsequent purification steps.
Frequently Asked Questions (FAQs)
Impurity Identification and Characterization
Q1: What are the most common impurities I should expect in the synthesis of this compound?
Based on the established synthesis via cycloaddition of an oxadiazinone oxide with an ynamine, the following are the most probable impurities:
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Unreacted Starting Materials: Incomplete reaction can lead to the presence of residual oxadiazinone oxide and ynamine.
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Hydrolyzed Ynamine: Ynamines are susceptible to hydrolysis, which can form the corresponding amide as a byproduct.
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Deoxygenated Product: The N-oxide functional group can be reduced during the reaction or workup, leading to the formation of 5-Aminopyridazine.
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Side-Reaction Products: Depending on the specific ynamine and reaction conditions, other cycloaddition or rearrangement products may form in minor amounts.
Q2: How can I detect these impurities?
A combination of analytical techniques is recommended for effective impurity profiling:
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Thin-Layer Chromatography (TLC): A quick and effective method to monitor the reaction progress and identify the presence of multiple components in the crude product. Different visualization techniques can be employed:
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UV Light (254 nm): Most aromatic and conjugated compounds will appear as dark spots.
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Iodine Chamber: Stains many organic compounds, appearing as yellow-brown spots.
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Potassium Permanganate Stain: Useful for detecting oxidizable functional groups.
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-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample and can be used to resolve closely related impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Can reveal the presence of impurities by showing extra peaks that do not correspond to the desired product. Characteristic shifts for starting materials or the deoxygenated product can be used for identification.
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¹³C NMR: Provides further structural information to help identify unknown impurities.
-
-
Mass Spectrometry (MS): Helps in determining the molecular weight of the impurities, aiding in their identification.
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Infrared (IR) Spectroscopy: Can indicate the presence of specific functional groups, such as the N-O stretch of the N-oxide (around 1250-1300 cm⁻¹) or the amide carbonyl of a hydrolyzed ynamine impurity (around 1650 cm⁻¹).
Table 1: Summary of Potential Impurities and Analytical Detection
| Impurity | Likely Origin | Recommended Analytical Techniques |
| Unreacted Oxadiazinone Oxide | Incomplete reaction | TLC, HPLC, ¹H NMR, MS |
| Unreacted Ynamine | Incomplete reaction | TLC, HPLC, ¹H NMR, MS |
| Hydrolyzed Ynamine (Amide) | Hydrolysis of ynamine | TLC, HPLC, ¹H NMR, IR, MS |
| 5-Aminopyridazine (Deoxygenated) | Reduction of N-oxide | TLC, HPLC, ¹H NMR, MS |
| Side-Reaction Products | Alternative reaction pathways | TLC, HPLC, NMR, MS |
Impurity Removal and Prevention
Q3: What are the recommended methods for removing common impurities?
The choice of purification method depends on the nature and quantity of the impurities present.
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Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid product. The choice of solvent is crucial.
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Recommended Solvents: Ethanol, isopropanol, or mixtures of ethyl acetate and hexanes are good starting points for recrystallization of aminopyridazine derivatives.
-
-
Column Chromatography: For separating mixtures with significant amounts of impurities or when recrystallization is ineffective, column chromatography on silica gel is recommended.
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Eluent Systems: A gradient of ethyl acetate in hexanes or dichloromethane in methanol can be effective. The polarity of the eluent should be optimized based on TLC analysis.
-
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Washing/Extraction: Unreacted starting materials and some polar impurities can sometimes be removed by washing the crude product with an appropriate solvent or by performing a liquid-liquid extraction during the workup.
Q4: How can I prevent the formation of these impurities in the first place?
While complete prevention is challenging, the following measures can minimize impurity formation:
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Control of Reaction Conditions:
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Temperature: Maintain the recommended reaction temperature to avoid side reactions or decomposition.
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Reaction Time: Monitor the reaction by TLC to ensure it goes to completion without prolonged heating that could lead to degradation.
-
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Purity of Starting Materials: Use high-purity starting materials to avoid introducing impurities from the outset.
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Inert Atmosphere: Ynamines can be sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize hydrolysis.
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Careful Workup: Avoid harsh acidic or basic conditions during the workup, as these can promote N-oxide reduction or other side reactions.
Experimental Protocols
General Synthesis of 5-Aminopyridazine 1-oxides (Based on Freeman and Grabiak, 1976)
A solution of the ynamine (1.1 equivalents) in a suitable solvent (e.g., dichloromethane) is added to a stirred solution of the oxadiazinone oxide (1.0 equivalent) in the same solvent. The reaction mixture is stirred at room temperature or heated as required, while monitoring the progress by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified.
Protocol 1: Purification by Recrystallization
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Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol or isopropanol).
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If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few minutes.
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Filter the hot solution to remove the charcoal and any insoluble impurities.
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Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of cold solvent.
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Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
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Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack it into a chromatography column.
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Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent.
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Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column.
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Elute the column with a solvent system of increasing polarity, starting with a non-polar solvent and gradually adding a more polar solvent (e.g., a gradient of 0% to 50% ethyl acetate in hexanes).
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Collect fractions and monitor them by TLC to identify those containing the pure product.
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Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Disclaimer: These protocols are intended as a general guide. Specific conditions may need to be optimized for different substrates and scales of reaction. Always refer to relevant safety data sheets (SDS) before handling any chemicals.
Technical Support Center: Enhancing Regioselectivity in 5-Aminopyridazine 1-Oxide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-aminopyridazine 1-oxide. Our goal is to help you overcome common challenges and enhance the regioselectivity of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most reactive sites on this compound for nucleophilic attack?
The this compound ring is electron-deficient, making it susceptible to nucleophilic attack. The N-oxide group strongly deactivates the C6 position and, to a lesser extent, the C4 position through resonance and inductive effects. The amino group at C5 is an activating group. Therefore, the most electrophilic and common sites for nucleophilic aromatic substitution (SNAr) are the C3 and C6 positions. The regioselectivity is influenced by the nature of the nucleophile, solvent, and reaction temperature.
Q2: How does the N-oxide group influence the regioselectivity of substitution reactions?
The N-oxide group plays a crucial role in directing incoming nucleophiles. It withdraws electron density from the pyridazine ring, particularly at the positions ortho and para to the nitrogen atom (C2 and C4/C6). This electronic effect, combined with the directing effect of the amino group, makes the C3 and C6 positions the most probable sites for substitution.
Q3: Can the amino group at the C5 position be functionalized directly?
Direct functionalization of the C5-amino group is possible but requires careful consideration of reaction conditions to avoid competing ring reactions. Acylation, alkylation, or diazotization reactions can be performed on the amino group. However, the reactivity of the pyridazine N-oxide ring towards nucleophiles should be considered, and protection of the amino group might be necessary for certain transformations.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | 1. Insufficient activation of the pyridazine ring. 2. Poor nucleophilicity of the reagent. 3. Reaction temperature is too low. 4. Inappropriate solvent. | 1. For SNAr reactions, consider adding an activating group or using a stronger nucleophile. 2. Use a more reactive nucleophile or add a catalyst to enhance its reactivity. 3. Gradually increase the reaction temperature while monitoring for product formation and decomposition. 4. Screen different solvents. Aprotic polar solvents like DMF, DMSO, or NMP often work well for SNAr reactions. |
| Poor regioselectivity (mixture of C3 and C6 isomers) | 1. Steric hindrance near one of the reactive sites is not significant enough to favor one isomer. 2. The electronic effects of the N-oxide and amino groups are not providing sufficient differentiation between the C3 and C6 positions. 3. Reaction conditions (temperature, solvent) are not optimized. | 1. If possible, introduce a sterically bulky group on the nucleophile or a substituent on the pyridazine ring to direct the reaction to the less hindered position. 2. Modify the electronic nature of the substrate by introducing electron-withdrawing or -donating groups at other positions to favor one site. 3. Systematically vary the reaction temperature and solvent polarity. Lower temperatures often favor the thermodynamically more stable product. |
| Formation of undesired side products | 1. Reaction with the amino group. 2. Ring-opening or rearrangement reactions under harsh conditions. 3. Deoxygenation of the N-oxide. | 1. Protect the C5-amino group with a suitable protecting group (e.g., Boc, Ac) before carrying out the desired transformation. 2. Use milder reaction conditions (lower temperature, less reactive reagents). Monitor the reaction closely by TLC or LC-MS to minimize side product formation. 3. Avoid harsh reducing conditions. If deoxygenation is a problem, consider alternative synthetic routes that introduce the N-oxide at a later stage. |
| Difficulty in purifying the desired product | 1. The product is highly polar and streaks on silica gel. 2. The product co-elutes with starting material or impurities. 3. The product is unstable on silica gel. | 1. Use a more polar eluent system or switch to a different stationary phase like alumina or reverse-phase silica. Adding a small amount of a basic modifier (e.g., triethylamine) to the eluent can help for basic compounds. 2. Optimize the chromatographic conditions (gradient, solvent system). If chromatography fails, consider purification by crystallization or preparative HPLC. 3. Use a deactivated stationary phase or perform the chromatography quickly at low temperatures. In some cases, converting the product to a less polar derivative for purification, followed by deprotection, might be an option. |
Experimental Protocols
Example Protocol 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for the SNAr reaction of a thiol nucleophile with a hypothetical 6-chloro-5-aminopyridazine 1-oxide to favor substitution at the C6 position.
Materials:
-
6-chloro-5-aminopyridazine 1-oxide
-
Thiophenol
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
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Ethyl acetate (EtOAc)
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Brine
Procedure:
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To a solution of 6-chloro-5-aminopyridazine 1-oxide (1.0 mmol) in DMF (10 mL) at room temperature, add thiophenol (1.2 mmol) and K2CO3 (2.0 mmol).
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Stir the reaction mixture at 60 °C for 4 hours, monitoring the progress by TLC or LC-MS.
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After completion, cool the reaction mixture to room temperature and pour it into water (50 mL).
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Extract the aqueous layer with ethyl acetate (3 x 20 mL).
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Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired 6-(phenylthio)-5-aminopyridazine 1-oxide.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the SNAr reaction described above under different conditions to illustrate the effect of reaction parameters on yield and regioselectivity.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioisomeric Ratio (C6:C3) |
| 1 | K2CO3 | DMF | 60 | 4 | 85 | >95:5 |
| 2 | Cs2CO3 | DMF | 60 | 4 | 92 | >95:5 |
| 3 | K2CO3 | Acetonitrile | 60 | 8 | 65 | 90:10 |
| 4 | K2CO3 | Toluene | 80 | 12 | 40 | 80:20 |
| 5 | K2CO3 | DMF | Room Temp | 24 | 30 | >95:5 |
Visualizations
Signaling Pathway of Regioselectivity
Caption: Factors governing the regioselectivity of nucleophilic substitution on this compound.
Experimental Workflow for Optimizing Regioselectivity
Caption: A systematic workflow for the optimization of reaction conditions to enhance regioselectivity.
Logical Relationship for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting experiments with low product yield.
Challenges in the characterization of 5-Aminopyridazine 1-oxide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Aminopyridazine 1-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the expected spectroscopic features for this compound?
A1: While specific data for this compound is not widely published, based on related aminopyridine and pyridazine N-oxide compounds, you can expect the following:
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¹H NMR: Protons on the pyridazine ring will show characteristic shifts, influenced by the electron-withdrawing N-oxide and electron-donating amino group. The amino protons will appear as a broad singlet.
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¹³C NMR: The carbon atoms in the heterocyclic ring will have distinct chemical shifts. The carbon attached to the N-oxide group will be significantly affected.
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Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M+). A characteristic fragmentation pattern for N-oxides is the loss of an oxygen atom (M-16).[1]
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Infrared (IR) Spectroscopy: Expect characteristic peaks for N-H stretching of the amine, C-H stretching of the aromatic ring, C=C and C=N ring vibrations, and a strong N-O stretching band.
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UV-Vis Spectroscopy: Pyridazine N-oxides typically exhibit n → π* transitions, which can be useful for characterization.[2]
Q2: What are some common challenges in the synthesis and purification of this compound?
A2: Synthesis of N-oxides often involves oxidation of the parent heterocycle.[3][4][5] Challenges can include:
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Over-oxidation or side reactions: Controlling the stoichiometry of the oxidizing agent is crucial.
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Purification: The high polarity of the N-oxide group can make chromatographic separation difficult. It can also lead to strong interactions with silica gel.
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Removal of excess oxidant: It can be challenging to completely remove residual oxidizing agents like hydrogen peroxide, which may interfere with subsequent reactions or biological assays.[5]
Q3: Is this compound sensitive to particular experimental conditions?
A3: Yes, pyridazine N-oxides can be sensitive to light (photoactivatable).[2][6] It is advisable to protect samples from direct light, especially during long experiments or storage. Additionally, N-oxides can be hygroscopic, so proper storage in a desiccator is recommended.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected NMR spectra.
| Possible Cause | Troubleshooting Steps |
| Sample Impurity | - Repurify the sample using a different chromatographic method (e.g., reverse-phase HPLC if normal-phase was problematic).- Check for residual solvents by examining the upfield region of the ¹H NMR spectrum.- Consider the presence of unreacted starting material or byproducts from the synthesis. |
| Hygroscopicity | - Dry the sample under high vacuum before preparing the NMR sample.- Use a deuterated solvent from a fresh, sealed ampoule to minimize water contamination. |
| Degradation | - If the compound is light-sensitive, prepare the sample in low-light conditions and analyze it promptly.- Check for signs of degradation by comparing the spectrum to that of a freshly prepared sample. |
Problem 2: Difficulty in obtaining a clear Mass Spectrum or absence of the M-16 peak.
| Possible Cause | Troubleshooting Steps |
| Ionization Method | - If using Electron Ionization (EI), the molecular ion may be weak. Try a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI).- For ESI, optimize the cone voltage to control fragmentation. A lower voltage may favor the molecular ion. |
| Thermal Instability | - If using a heated inlet, the compound may be degrading before ionization. Reduce the inlet temperature. |
| Absence of M-16 Peak | - The M-16 peak is a common but not universal feature. Its absence doesn't definitively rule out the N-oxide. Look for other characteristic fragments. |
Quantitative Data
Table 1: Expected Spectroscopic Data Ranges
| Technique | Parameter | Expected Range/Value |
| ¹H NMR | Chemical Shift (ppm) | Aromatic Protons: 7.0 - 9.0Amine Protons: 5.0 - 7.0 (broad) |
| ¹³C NMR | Chemical Shift (ppm) | Aromatic Carbons: 110 - 160 |
| IR | Wavenumber (cm⁻¹) | N-H Stretch: 3200 - 3500N-O Stretch: 1200 - 1350 |
| UV-Vis | λmax (nm) | ~280 - 360 |
Table 2: Typical Physical Properties
| Property | Expected Value/Characteristic |
| Appearance | Colorless to pale yellow solid |
| Solubility | Soluble in polar solvents (e.g., DMSO, Methanol) |
| Melting Point | Likely > 150 °C (highly dependent on purity) |
Experimental Protocols
General Protocol for NMR Sample Preparation
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Weigh approximately 5-10 mg of the dried this compound sample.
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Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
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Transfer the solution to a clean, dry NMR tube.
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Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).
General Protocol for ESI-Mass Spectrometry
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Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
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Infuse the solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
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Acquire the mass spectrum in positive ion mode.
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Optimize the cone voltage to observe both the molecular ion and characteristic fragments.
Visualizations
Caption: A general workflow for the synthesis and characterization of this compound.
Caption: A troubleshooting decision tree for characterizing this compound.
References
- 1. Electron ionization mass spectrometric study of substituted alloxazine-5-oxides and iso-alloxazine-5-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. baranlab.org [baranlab.org]
- 4. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyridazine N-Oxides as Precursors to 2-Aminofurans: Scope and Limitations in Complexity Building Cascade Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Alternative reagents for the synthesis of 5-Aminopyridazine 1-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Aminopyridazine 1-oxide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: My N-oxidation reaction is very slow or incomplete. What are the possible causes and how can I improve the conversion?
A1: Slow or incomplete reactions are a common challenge in the N-oxidation of electron-rich heterocycles like 5-aminopyridazine. Several factors could be at play:
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Insufficiently Activated Reagent: When using hydrogen peroxide, the presence of a carboxylic acid like acetic acid or trifluoroacetic acid is crucial to form a more potent peroxy acid in situ. Ensure the acid is of good quality and used in the correct stoichiometric ratio.
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Low Reaction Temperature: While higher temperatures can risk side reactions, N-oxidation often requires sufficient thermal energy to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider a modest increase in temperature (e.g., to 40-60 °C) while carefully monitoring the reaction progress by TLC or LC-MS.
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Decomposition of the Oxidizing Agent: Peroxy acids, especially m-CPBA, can be thermally unstable. If the reaction is run at too high a temperature or for an extended period, the reagent may decompose before reacting with the substrate. For thermally sensitive reagents, it is best to add them portion-wise at a lower temperature.
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Steric Hindrance: While less of a concern for the pyridazine ring nitrogens themselves, bulky substituents elsewhere on the ring could potentially hinder the approach of the oxidizing agent. This is generally not an issue with the parent 5-aminopyridazine.
Q2: I am observing the formation of multiple byproducts in my reaction mixture. What are these and how can I minimize them?
A2: The presence of an amino group makes the pyridazine ring highly electron-rich, which can lead to several side reactions:
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Over-oxidation: It is possible to form the di-N-oxide, although this is generally less favorable. More commonly, oxidation of the amino group itself can occur, leading to nitroso or nitro derivatives. To minimize this, use the minimum effective amount of the oxidizing agent and maintain a controlled temperature.
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Ring Opening or Degradation: Electron-rich aromatic systems can be susceptible to degradation under strongly oxidizing conditions. This can be exacerbated by high temperatures or prolonged reaction times.
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Deoxygenation of the Product: In some cases, the N-oxide product can be reduced back to the starting amine, especially if the reaction conditions are not optimal or if certain impurities are present.[1]
Q3: The purification of my this compound is challenging. What are the best practices for isolation and purification?
A3: this compound is a polar compound, which can make purification by standard column chromatography tricky. Here are some tips:
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Work-up Procedure: For reactions using m-CPBA, a common byproduct is m-chlorobenzoic acid. This can often be removed by a basic wash (e.g., with a saturated solution of sodium bicarbonate) during the work-up.[2] Cooling the reaction mixture before work-up can also help precipitate out excess m-CPBA and the benzoic acid byproduct.[2]
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Column Chromatography: Due to the polar nature of the N-oxide, a polar stationary phase like silica gel is often used. However, the product may still have low mobility. A gradient elution starting with a less polar solvent (e.g., dichloromethane or ethyl acetate) and gradually increasing the polarity with a more polar solvent (e.g., methanol) is often effective. Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can help to reduce tailing and improve the peak shape of the basic product on the silica gel column.
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Alternative Stationary Phases: If silica gel proves problematic, consider using a different stationary phase such as alumina (basic or neutral) or Florisil.[1]
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Crystallization: If the crude product is sufficiently pure, crystallization from a suitable solvent system can be an effective final purification step.
Alternative Reagents for Synthesis
While hydrogen peroxide in acetic acid is a common and cost-effective method for N-oxidation, several alternative reagents can offer advantages in terms of reactivity, selectivity, or milder reaction conditions.
| Reagent/System | Typical Solvent(s) | Typical Temperature | Reported Yield (for related compounds) | Key Advantages & Considerations |
| Hydrogen Peroxide / Acetic Acid | Acetic Acid | 60-80 °C | 60-85% | Cost-effective; requires elevated temperatures which can lead to byproducts. |
| meta-Chloroperoxybenzoic Acid (m-CPBA) | Dichloromethane (DCM), Chloroform, Ethyl Acetate | 0 °C to room temp. | 70-90% | Highly effective and works at milder temperatures; byproduct (m-chlorobenzoic acid) requires removal.[3] |
| Hydrogen Peroxide / Trifluoroacetic Anhydride (TFAA) | Dichloromethane (DCM) | 0 °C to room temp. | 60-70% | Forms the highly reactive trifluoroperacetic acid in situ; can be very effective for deactivated or sensitive substrates.[3] |
| Magnesium Monoperoxyphthalate (MMPP) | Water, Alcohols | Room temp. to 50 °C | 70-85% | A safer, more stable alternative to m-CPBA; often used in aqueous or alcoholic media. |
| Urea-Hydrogen Peroxide (UHP) / Phthalic Anhydride | Acetonitrile, Dichloromethane (DCM) | Room temp. to 50 °C | 75-90% | Solid and stable source of hydrogen peroxide; generally mild reaction conditions. |
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound using two different methods.
Method 1: N-oxidation using Hydrogen Peroxide in Acetic Acid
This protocol is a standard and widely used method for the N-oxidation of pyridines and related heterocycles.
Materials:
-
5-Aminopyridazine
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30% aqueous solution)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-aminopyridazine (1.0 eq) in glacial acetic acid (5-10 volumes).
-
Addition of Oxidant: To the stirred solution, slowly add hydrogen peroxide (30% aq. solution, 2.0-3.0 eq) dropwise. The addition is exothermic, so maintain the temperature of the reaction mixture.
-
Reaction: Heat the reaction mixture to 70-80 °C and stir for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture over crushed ice. Slowly neutralize the acidic solution by the portion-wise addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal and Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane/methanol as the eluent.
Method 2: N-oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
This method utilizes a more reactive peroxy acid and can often be performed under milder conditions.
Materials:
-
5-Aminopyridazine
-
meta-Chloroperoxybenzoic Acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Sodium Thiosulfate (10% aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve 5-aminopyridazine (1.0 eq) in dichloromethane (10-15 volumes) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: To the cooled and stirred solution, add m-CPBA (~77%, 1.1-1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature. Continue stirring for an additional 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench the excess m-CPBA by adding a 10% aqueous solution of sodium thiosulfate. Stir vigorously for 10-15 minutes.
-
Washing: Transfer the mixture to a separatory funnel and wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to remove the m-chlorobenzoic acid byproduct. Then, wash with brine (1 x 20 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate/methanol.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow and a troubleshooting decision tree for the synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the N-oxidation of 5-aminopyridazine.
References
Strategies to minimize byproduct formation in 5-Aminopyridazine 1-oxide reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 5-Aminopyridazine 1-oxide.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the N-oxidation of 5-aminopyridazine, offering potential causes and actionable solutions.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using TLC or HPLC. Extend the reaction time if the starting material is still present. - Increase Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C). Be cautious, as excessive heat can lead to degradation.[1] - Increase Oxidant Stoichiometry: Add a slight excess of the oxidizing agent (e.g., 1.1-1.5 equivalents). However, a large excess can lead to over-oxidation and other side reactions. |
| Product Degradation | - Lower Reaction Temperature: High temperatures can cause decomposition of the N-oxide product.[1] If degradation is suspected, perform the reaction at a lower temperature for a longer duration. - Use a Milder Oxidant: Consider using a less reactive oxidizing agent. For example, if m-CPBA is causing degradation, switching to hydrogen peroxide with a suitable catalyst might be a milder option. |
| Suboptimal Solvent | - Solvent Screening: The choice of solvent can significantly impact reaction rate and yield. Screen a variety of solvents (e.g., dichloromethane, chloroform, acetic acid, ethyl acetate) to find the optimal one for your specific oxidant and conditions. Aprotic solvents are commonly used for m-CPBA oxidations. |
| Deoxygenation of Product | - Avoid Reductive Conditions: Ensure that no reducing agents are present in the reaction mixture. Some reagents or impurities can catalyze the deoxygenation of the N-oxide back to the parent amine. - Control Reaction Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent side reactions. |
Issue 2: Presence of Significant Byproducts
| Byproduct | Identification | Formation Mechanism | Mitigation Strategies |
| Unreacted 5-Aminopyridazine | TLC/HPLC/NMR | Incomplete reaction. | See "Incomplete Reaction" under Issue 1 . |
| Over-oxidation Products (e.g., nitro-pyridazines) | Mass Spectrometry, NMR | Occurs with strong oxidizing agents or excessive stoichiometry. The amino group can be further oxidized. | - Reduce Oxidant Stoichiometry: Use a stoichiometric amount or only a slight excess of the oxidizing agent. - Use a Milder Oxidant: Switch from a strong peracid like m-CPBA to a milder system like hydrogen peroxide/acetic acid. - Control Temperature: Perform the reaction at lower temperatures to reduce the rate of over-oxidation. |
| m-Chlorobenzoic Acid (from m-CPBA) | TLC (polar spot), NMR | Byproduct of the m-CPBA oxidant. | - Aqueous Workup: Wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove the acidic byproduct. - Chromatography: Easily separated by column chromatography. |
| Deoxygenated Product (5-Aminopyridazine) | TLC/HPLC/NMR | Reversal of the N-oxidation reaction, potentially catalyzed by impurities or elevated temperatures. | - Maintain Moderate Temperatures: Avoid excessive heat during the reaction and workup. - Purify Starting Materials: Ensure the starting 5-aminopyridazine and solvent are free from metal impurities that could catalyze deoxygenation. |
| Ring-Opened or Rearranged Products | Mass Spectrometry, NMR | Can occur under harsh conditions (e.g., high temperature, strong acid/base). The pyridazine ring can be susceptible to cleavage or rearrangement. | - Use Milder Reaction Conditions: Avoid high temperatures and highly acidic or basic conditions. - Buffer the Reaction: If using a peracid that generates a carboxylic acid byproduct, consider adding a non-nucleophilic base to buffer the reaction mixture. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common method for the N-oxidation of 5-aminopyridazine?
The most common and straightforward method is the direct oxidation of 5-aminopyridazine using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and a carboxylic acid like acetic acid, which forms peracetic acid in situ.[2]
Q2: How does the amino group affect the N-oxidation of the pyridazine ring?
The amino group is an electron-donating group, which can influence the regioselectivity of the N-oxidation. In pyridazine, the two nitrogen atoms are electronically distinct. The amino group at the 5-position can influence which nitrogen is preferentially oxidized. Generally, the nitrogen further away from the electron-donating group is more susceptible to oxidation. However, steric effects can also play a role.
Q3: What are the typical byproducts I should expect when using m-CPBA?
When using m-CPBA, the main byproduct from the reagent itself is meta-chlorobenzoic acid.[3] Other potential byproducts from the reaction with 5-aminopyridazine include unreacted starting material, the deoxygenated product (5-aminopyridazine), and potentially over-oxidized species if the reaction conditions are too harsh.
Q4: Are there greener alternatives to m-CPBA for this reaction?
Yes, a common greener alternative is the use of hydrogen peroxide in combination with acetic acid or a urea-hydrogen peroxide adduct (UHP).[4] These reagents produce water or urea as byproducts, which are environmentally more benign than chlorinated aromatic acids.
Q5: How can I effectively remove the m-chlorobenzoic acid byproduct during workup?
A simple and effective method is to wash the organic reaction mixture with a basic aqueous solution, such as saturated sodium bicarbonate or a dilute sodium hydroxide solution. The acidic m-chlorobenzoic acid will be converted to its salt and extracted into the aqueous layer.
Q6: My reaction is very slow. What can I do to speed it up?
To increase the reaction rate, you can try moderately increasing the temperature or using a slight excess of the oxidizing agent. However, be aware that these changes can also increase the rate of byproduct formation.[1] Alternatively, using a more reactive solvent or a catalyst, if applicable to your chosen oxidant, could also enhance the reaction speed.
Q7: I am seeing a spot on my TLC that corresponds to the starting material even after a long reaction time. What should I do?
This indicates an incomplete reaction. You can try adding a small additional portion of the oxidizing agent. If that does not help, consider increasing the reaction temperature. Ensure that your oxidizing agent is not degraded; it's advisable to use a fresh batch or titrate it to determine its activity.
Q8: How can I purify the final this compound?
Common purification methods include:
-
Column Chromatography: Silica gel chromatography is often effective for separating the polar N-oxide product from less polar byproducts and starting material.[5]
-
Recrystallization: If a suitable solvent system is found, recrystallization can be a highly effective method for obtaining pure product.[6] Common solvents to try include ethanol, ethyl acetate, or mixtures with hexanes.
Section 3: Experimental Protocols & Visualizations
Protocol 1: N-Oxidation using m-Chloroperoxybenzoic Acid (m-CPBA)
Reaction Scheme:
Figure 1: N-Oxidation of 5-Aminopyridazine with m-CPBA.
Procedure:
-
Dissolve 5-aminopyridazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (1.1-1.2 eq) in the same solvent to the cooled solution of the amine.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: N-Oxidation using Hydrogen Peroxide and Acetic Acid
Reaction Scheme:
References
- 1. Selective Heteroaryl N-Oxidation of Amine-Containing Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemicalforums.com [chemicalforums.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrogen peroxide–urea - Wikipedia [en.wikipedia.org]
- 5. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Aminopyridazine 1-oxide and Other Pyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 5-aminopyridazine 1-oxide with other relevant pyridazine derivatives. The information presented is supported by available experimental data and theoretical studies, offering insights for the strategic design and synthesis of novel compounds in drug discovery and development.
Introduction to Pyridazine Reactivity
Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms. This arrangement renders the ring electron-deficient, influencing its reactivity towards both electrophiles and nucleophiles.[1] The introduction of an N-oxide functionality and substituents further modulates the electronic properties and, consequently, the chemical behavior of the pyridazine core. Pyridine N-oxides, in general, are more reactive as both nucleophiles and electrophiles compared to their parent pyridines.[2]
Comparing the Reactivity of this compound
The presence of both an amino group (-NH2) at the C5 position and an N-oxide at the N1 position significantly influences the reactivity of the pyridazine ring in this compound. The amino group is an electron-donating group, which can activate the ring towards electrophilic attack, while the N-oxide group can act as both an activating and directing group.
Electrophilic Substitution
The pyridazine ring is generally deactivated towards electrophilic aromatic substitution due to its electron-deficient nature.[3] However, the presence of the electron-donating amino group in this compound is expected to increase the electron density of the ring, making it more susceptible to electrophilic attack compared to unsubstituted pyridazine. The N-oxide group can further facilitate electrophilic substitution.
Computational studies on the electrophilic substitution of azines suggest that the reactivity is controlled by the frontier molecular orbitals. While pyridazine itself has a low reactivity towards electrophiles, the corresponding N-oxide exhibits enhanced reactivity because its highest occupied molecular orbital (HOMO) is an aromatic π orbital.[3] The amino group in the 5-position would further raise the energy of the HOMO, likely leading to increased reactivity.
In pyridine N-oxides, electrophilic attack, such as nitration, is directed to the ortho and para positions.[4] By analogy, for this compound, electrophilic substitution would be expected to occur at positions ortho or para to the activating amino group and influenced by the N-oxide.
Nucleophilic Substitution
The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic attack. This reactivity is enhanced in pyridazine N-oxides. Nucleophilic attack on pyridazine N-oxides generally occurs at the 2- or 4-positions.[5]
For this compound, the situation is more complex. The amino group is not a good leaving group, so direct nucleophilic displacement of the amino group is unlikely. However, the presence of the N-oxide can activate the ring for nucleophilic attack at other positions. For comparison, studies on chloropyridazines have shown that their reactivity in nucleophilic substitution is influenced by the position of the chlorine atom and can be correlated with the energy of the lowest unoccupied molecular orbital (LUMO) or LUMO+1.[6] For instance, 4-chloropyridazine is less reactive than 2-chloropyrimidine.[6]
Photochemical Reactivity
Pyridazine N-oxides are known to undergo photochemical reactions. Upon exposure to UV light, they can be converted into 2-aminofurans.[7] This reactivity is influenced by substituents on the pyridazine ring. For example, an electron-donating amino group at the C6 position of a 3-arylpyridazine N-oxide was found to be crucial for suppressing photodeoxygenation and favoring the formation of (Z)-diazoalkenes, which can then isomerize to pyrazoles or be trapped to form other products.[7] This suggests that this compound would also exhibit interesting and potentially useful photochemical reactivity.
Data Presentation
The following tables summarize available data on the reactivity of various pyridazine derivatives. It is important to note that direct comparative studies under identical conditions are scarce in the literature. The data presented here is compiled from various sources and should be interpreted with this in mind.
Table 1: Comparison of Reactivity in Nucleophilic Substitution
| Compound | Nucleophile | Reaction Conditions | Product(s) | Yield (%) | Reference |
| 4-Chloropyridazine | Bromide ion (computational) | N/A | 4-Bromopyridazine | N/A | [6] |
| 3-Chloropyridazine | Bromide ion (computational) | N/A | 3-Bromopyridazine | N/A | [6] |
| Tetrafluoropyridazine | Various O, N, S, C nucleophiles | N/A | 4-substituted trifluoropyridazines | General | [8] |
| 6-Chloro-3-methoxy-4-nitropyridazine 1-oxide | Ammonia | Methanolic ammonia or liquid ammonia | 6-Chloro-3-amino-4-nitropyridazine 1-oxide | N/A | [9] |
Table 2: Comparison of Reactivity in Other Reactions
| Compound | Reagent(s) | Reaction Type | Product(s) | Yield (%) | Reference |
| Pyridine N-oxides | Ph3P, DABCO, Electrophiles | C2-Functionalization (Umpolung) | 2-Substituted pyridines | Good | [10] |
| Pyridine N-oxides | Alkyl Grignard reagents | Regio- and stereoselective alkylation | C2-alkylated N-hydroxy-1,2,5,6-tetrahydropyridines | Good to excellent | [11] |
| 3-Aryl-6-aminopyridazine N-oxides | UV light, Rh catalyst | Photochemical conversion | 2-Aminofurans | N/A | [7] |
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution of a Halogenated Pyridazine
This protocol is a representative example based on the reactions of halogenated pyridazines with nucleophiles.
Materials:
-
Halogenated pyridazine derivative (1.0 eq)
-
Nucleophile (1.1 - 2.0 eq)
-
Anhydrous solvent (e.g., DMF, DMSO, or THF)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the halogenated pyridazine derivative and the anhydrous solvent.
-
Stir the solution at room temperature until the starting material is fully dissolved.
-
Add the nucleophile to the reaction mixture.
-
The reaction mixture is then stirred at a specified temperature (ranging from room temperature to reflux) for a period determined by reaction monitoring (e.g., by TLC or LC-MS).
-
Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired substituted pyridazine.
General Procedure for Photochemical Conversion of Pyridazine N-oxides
This protocol is a general representation of the photochemical reactions of pyridazine N-oxides to form 2-aminofurans.
Materials:
-
Pyridazine N-oxide derivative (1.0 eq)
-
Transition metal catalyst (e.g., Rhodium catalyst) (if required)
-
Anhydrous solvent (e.g., THF)
-
UV light source (e.g., 350 nm)
Procedure:
-
In a quartz reaction vessel, dissolve the pyridazine N-oxide derivative in the anhydrous solvent.
-
If a catalyst is required, it is added to the solution at this stage.
-
The solution is deoxygenated by bubbling with an inert gas (e.g., Argon) for 15-30 minutes.
-
The reaction vessel is then irradiated with a UV light source at a controlled temperature.
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, LC-MS).
-
Once the starting material is consumed, the light source is turned off.
-
The solvent is removed under reduced pressure.
-
The resulting crude product can be used directly in subsequent steps or purified by column chromatography.
Visualizations
Conclusion
This compound presents a unique and complex reactivity profile due to the combined electronic effects of the electron-donating amino group and the versatile N-oxide functionality. While direct quantitative comparisons with other pyridazine derivatives are not extensively documented, qualitative analysis and data from related systems suggest that this compound is a promising substrate for a variety of chemical transformations. It is expected to be more reactive towards electrophilic substitution than unsubstituted pyridazine and its N-oxide, while also being susceptible to nucleophilic attack and photochemical rearrangements. Further systematic studies are warranted to fully elucidate its reactivity and exploit its potential in the synthesis of novel bioactive molecules.
References
- 1. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. baranlab.org [baranlab.org]
- 6. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 7. Pyridazine N-Oxides as Precursors to 2-Aminofurans: Scope and Limitations in Complexity Building Cascade Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.brighton.ac.uk [research.brighton.ac.uk]
- 9. edepot.wur.nl [edepot.wur.nl]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Unveiling the Bioactivity of 5-Aminopyridazine 1-oxide and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of heterocyclic compounds in medicinal chemistry is vast and ever-evolving. Among these, pyridazine derivatives and their N-oxides have garnered significant interest due to their diverse pharmacological profiles. This guide provides a comparative analysis of the biological activity of 5-Aminopyridazine 1-oxide and its structural analogs, drawing upon available experimental data to offer insights for future research and drug development endeavors. While direct biological data for this compound is limited in publicly available literature, this guide contextualizes its potential activities by examining related aminopyridazine, aminopyridine, and pyridazine N-oxide derivatives.
Comparative Analysis of Biological Activities
The biological potential of this compound can be inferred by examining the activities of its structural relatives. The following tables summarize the reported biological activities and quantitative data for various classes of these compounds.
Table 1: Antimicrobial and Antiparasitic Activity
| Compound Class | Specific Compound/Analog | Activity Type | Organism(s) | Potency (MIC/IC50) |
| Pyridazine N-Oxides | 9-nitro-benzo[f]cinnoline N-oxide | Antiprotozoal | Trichomonas vaginalis | MIC = 3.9 µg/mL[1] |
| Pyridazine N-Oxides | Tricyclic indeno[2,1-c]pyridazine N-oxides | Antibacterial | Gram-positive bacteria | Moderate activity (qualitative)[1] |
| Aminopyridines | 2-aminopyridine derivatives | Antibacterial | S. aureus, B. subtilis | MIC = 0.039 µg/mL[2] |
Table 2: Enzyme Inhibitory Activity
| Compound Class | Specific Compound/Analog | Target Enzyme | Potency (IC50) |
| Aminopyridazines | 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine | Acetylcholinesterase | 0.12 µM |
| Aminopyridines | Aminopyridine derivatives | Nitric Oxide Synthase (iNOS) | 10 nM - 1.2 µM[3] |
| Aminopyridines | Aminopyridine thiourea derivatives | α-glucosidase | 24.62 - 142.18 µM[4] |
| Pyrazole-1-carboxamidines | 1H-Pyrazole-1-carboxamidine HCl | Nitric Oxide Synthase (iNOS, eNOS, nNOS) | 0.2 µM[5] |
| Pyridazinones | [6-(4-methoxyphenyl)-3(2H)-pyridazinone-2-yl] acetamide | Cyclooxygenase (COX) & 5-lipoxygenase (LOX) | Dual inhibitor (qualitative)[6] |
Table 3: Cytotoxic and Anti-inflammatory Activity
| Compound Class | Specific Compound/Analog | Activity Type | Cell Line/Model | Potency (IC50/EC50) |
| Aminopyridazines | Aminopyridazine analogues | Anti-inflammatory (IL-1β inhibition) | LPS-activated BV-2 microglia | ~10 µM |
| Aminopyridines | N-protected and deprotected amino acid derivatives of 2-aminopyridine | Anticancer | HCT 116 colorectal cancer cells | 3.7 - 8.1 µM[3] |
| Pyridopyridines | 4-carboxamidopyrido[3,2-b]pyridine derivatives | Anticancer (FMS kinase inhibition) | Hepatocellular carcinoma cells | 21.5 nM and 73.9 nM[7] |
| Pyridazin-3-ones | Novel pyridazin-3-one derivatives | Vasorelaxant | Isolated rat thoracic aorta | 0.0025 - 2.9480 µM[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key biological assays relevant to the compounds discussed.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using the same broth medium to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., HCT 116) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plate is incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Enzyme Inhibition Assay (Generic Protocol)
This protocol outlines the general steps for determining the inhibitory activity of a compound against a specific enzyme.
-
Reagent Preparation: Prepare a buffer solution appropriate for the target enzyme's activity. Prepare solutions of the enzyme, its substrate, and the test inhibitor at various concentrations.
-
Assay Reaction: In a suitable reaction vessel (e.g., a microplate well), combine the enzyme and the inhibitor and pre-incubate for a defined period to allow for binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.
-
Monitoring Reaction Progress: Monitor the progress of the reaction by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of enzyme inhibition against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Visualizing Molecular Interactions and Experimental Processes
To better understand the potential mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Competitive enzyme inhibition by a this compound analog.
Caption: A typical workflow for the biological evaluation of novel compounds.
References
- 1. Pyridazine N-oxides. III. Synthesis and "in vitro" antimicrobial properties of N-oxide derivatives based on tricyclic indeno[2,1-c]pyridazine and benzo[f]cinnoline systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 5. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sarpublication.com [sarpublication.com]
- 7. Design, synthesis, biological evaluation, and in silico studies of novel pyridopyridine derivatives as anticancer candidates targeting FMS kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Strategies for 5-Aminopyridazine 1-oxide
For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. 5-Aminopyridazine 1-oxide, a key scaffold in medicinal chemistry, can be accessed through various synthetic routes, each with its own set of advantages and challenges. This guide provides a comparative overview of prominent synthetic methodologies, supported by experimental data, to aid in the selection of the most suitable pathway for specific research and development needs.
This comparative guide delves into three distinct synthetic routes for the preparation of this compound:
-
Route 1: [4+2] Cycloaddition of 1,3,4-Oxadiazin-6-one 4-oxides with Ynamines
-
Route 2: Oxidation of 5-Aminopyridazine
-
Route 3: Amination of a Pyridazine N-oxide Precursor
A comprehensive analysis of these methods, including detailed experimental protocols and a comparative data summary, is presented to facilitate an informed decision-making process for the synthesis of this important heterocyclic building block.
Comparative Data of Synthetic Routes
| Parameter | Route 1: [4+2] Cycloaddition | Route 2: Oxidation of 5-Aminopyridazine | Route 3: Amination of Pyridazine N-oxide |
| Starting Materials | 1,3,4-Oxadiazin-6-one 4-oxides, Ynamines | 5-Aminopyridazine | Pyridazine N-oxide |
| Key Reagents | Organic Solvent (e.g., Dichloromethane) | Peroxy acid (e.g., m-CPBA) | Aminating agent, Activating agent |
| Reaction Conditions | Varies (e.g., Reflux in CH2Cl2) | Varies (e.g., Room temperature in a suitable solvent) | Varies depending on the specific amination protocol |
| Yield (%) | Generally high | Variable, dependent on oxidant and substrate | Variable |
| Purity | Good, often requires crystallization | Can require chromatographic purification | Purification method depends on the specific reaction |
| Advantages | High regioselectivity, good yields, access to substituted derivatives | Potentially a direct and simple one-step reaction | Allows for the introduction of the amino group at a late stage |
| Disadvantages | Availability and stability of starting oxadiazinone oxides and ynamines | Potential for over-oxidation or side reactions | May require harsh conditions, regioselectivity can be an issue |
Experimental Protocols
Route 1: [4+2] Cycloaddition of a 1,3,4-Oxadiazin-6-one 4-oxide with an Ynamine
This method, pioneered by Freeman and Grabiak, provides a regioselective route to substituted 5-aminopyridazine 1-oxides.[1][2]
General Procedure:
-
A solution of the appropriate 1,3,4-oxadiazin-6-one 4-oxide (1.0 eq.) in a suitable organic solvent (e.g., dichloromethane) is prepared.
-
To this solution, the corresponding ynamine (1.1-1.5 eq.) is added.
-
The reaction mixture is then stirred under the specified conditions (e.g., at room temperature or reflux) for a period determined by monitoring the reaction progress (e.g., by TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from an appropriate solvent to yield the desired this compound.
Route 2: Oxidation of 5-Aminopyridazine
This approach involves the direct oxidation of the parent 5-aminopyridazine to its corresponding N-oxide. The choice of oxidizing agent is crucial to achieve selective N-oxidation without affecting the amino group.
General Procedure:
-
5-Aminopyridazine (1.0 eq.) is dissolved in a suitable solvent (e.g., dichloromethane, chloroform, or acetic acid).
-
A peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid (1.0-1.2 eq.), is added portion-wise to the solution, while maintaining the temperature at a controlled level (e.g., 0-25 °C).
-
The reaction mixture is stirred for a specified time until the starting material is consumed (monitored by TLC).
-
The reaction is then quenched, for example, by the addition of a reducing agent like sodium thiosulfate solution.
-
The aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography or recrystallization to afford this compound.
Route 3: Amination of a Pyridazine N-oxide Precursor
This synthetic strategy involves the introduction of the amino group onto a pre-formed pyridazine N-oxide ring. This can be achieved through various amination methods, including nucleophilic aromatic substitution on an activated pyridazine N-oxide derivative.
General Procedure (Illustrative Example using a hypothetical activated precursor):
-
A suitable pyridazine N-oxide precursor bearing a leaving group at the 5-position (e.g., a halogen) is dissolved in an appropriate solvent.
-
An aminating agent (e.g., ammonia, a protected amine, or a nitrogen nucleophile) is added to the solution.
-
The reaction may require the presence of a catalyst or an activating agent to facilitate the substitution.
-
The reaction mixture is heated or stirred at a specific temperature for the required duration.
-
After completion, the reaction is worked up by quenching, extraction, and washing.
-
The crude product is purified by standard techniques such as crystallization or chromatography to yield this compound.
Synthetic Route Comparison
Caption: A flowchart comparing the three synthetic routes to this compound.
Conclusion
The choice of the optimal synthetic route to this compound is contingent upon several factors, including the availability of starting materials, desired scale of synthesis, and the required substitution pattern on the final molecule. The [4+2] cycloaddition method offers an elegant and high-yielding approach for accessing substituted analogs. The direct oxidation of 5-aminopyridazine presents a potentially shorter and more atom-economical route, provided that selectivity can be controlled. Finally, the amination of a pyridazine N-oxide precursor allows for late-stage introduction of the amino functionality, which can be advantageous in multi-step syntheses. A thorough evaluation of the experimental conditions and a cost-benefit analysis for each route will ultimately guide the synthetic chemist toward the most efficient and practical solution for their specific needs.
References
Comparative Analysis of 5-Aminopyridazine 1-Oxide Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of 5-aminopyridazine 1-oxide derivatives. Due to the limited availability of direct in vitro and in vivo studies on this specific class of compounds, this document focuses on their synthesis and draws comparisons with structurally related pyridazine analogs that have been evaluated for biological activity.
This guide summarizes the known synthesis of 5-aminopyridazine 1-oxides and presents in vitro data from closely related pyridazine derivatives to offer insights into their potential biological activities.
Synthesis of this compound Derivatives
The synthesis of 5-aminopyridazine 1-oxides has been reported, providing a foundational methodology for producing these compounds for future biological screening. The general synthetic approach allows for the introduction of various substituents, enabling the creation of a library of derivatives for structure-activity relationship (SAR) studies.
Experimental Protocol: General Synthesis
A general procedure for the synthesis of 5-aminopyridazine 1-oxides involves a multi-step process. While specific reaction conditions may vary depending on the desired substituents, a representative protocol is outlined below. Further details can be found in specialized chemical literature.
A generalized synthetic workflow is depicted below:
Caption: Generalized workflow for the synthesis of this compound derivatives.
Comparative In Vitro Activity of Related Pyridazine Derivatives
In the absence of direct data for 5-aminopyridazine 1-oxides, this section presents data from studies on other pyridazine derivatives to provide a comparative context for their potential biological activities, particularly in the area of oncology.
Cytotoxicity of Substituted Pyridazinones
A study investigating 1-methoxyphenylpyridazine-6-ones demonstrated their cytotoxic effects on human KB and HeLa cell lines. The presence and position of halogen and methoxy substituents were found to be significant determinants of activity.[4]
| Compound Class | Cell Line | ED50 (µg/mL) | Key Structural Features | Reference |
| 1-Methoxyphenylpyridazine-6-ones | KB, HeLa | 0.025 - 1.1 | Halogen at C-5, Methoxy at para position of phenyl ring | [4] |
Cytotoxicity of Novel Pyridazin-4-one Derivatives
A series of N-aryl-4-oxo-1,4-dihydro-pyridazine-3-carboxylic acids were synthesized and evaluated for their in vitro cytotoxic activity against the murine P815 mastocytoma cell line. One compound, in particular, showed significant activity.[5]
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| 5b | P815 | 0.40 | [5] |
Cytotoxicity of Various Pyridazine Derivatives
Another study explored the in vitro cytotoxic activity of a series of novel pyridazine derivatives against breast (MCF-7), liver (HEPG2), and colon (HCT) cancer cell lines, identifying compounds with notable activity against each cell line.[6][7]
| Compound | Cell Line | Activity | Reference |
| 4, 8 | MCF-7 | Best activity | [6][7] |
| 5, 13a | HEPG2 | Best activity | [6][7] |
| 10 | HCT | Best activity | [6][7] |
Potential Mechanisms of Action: Insights from Related Compounds
While the precise mechanisms of action for this compound derivatives are yet to be elucidated, studies on related heterocyclic compounds suggest potential pathways that could be relevant. Many pyridazine-containing compounds have been investigated as kinase inhibitors.[2][8]
Kinase Inhibition Pathway
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[9] The general mechanism of action for many small molecule kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby inhibiting its enzymatic activity.[8]
Caption: General signaling pathway of kinase inhibition by small molecule inhibitors.
Experimental Protocols for In Vitro Cytotoxicity Assays
The following are generalized protocols for common in vitro cytotoxicity assays that could be employed to evaluate this compound derivatives, based on methodologies reported for related compounds.
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Cell Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with SRB solution.
-
Washing: Wash away the unbound dye.
-
Dye Solubilization: Solubilize the protein-bound dye with a basic solution (e.g., Tris base).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm).
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.
Conclusion and Future Directions
While direct biological data on this compound derivatives remains elusive, the established synthetic routes and the promising activities of structurally related pyridazine compounds provide a strong rationale for their further investigation. Future research should focus on synthesizing a diverse library of these derivatives and systematically evaluating their in vitro and in vivo activities across various disease models, particularly in oncology and inflammatory diseases. Elucidating their mechanism of action, including potential kinase inhibition profiles, will be crucial for their development as novel therapeutic agents. The data and protocols presented in this guide offer a foundational framework for initiating such research endeavors.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sarpublication.com [sarpublication.com]
- 4. Cytostatic activity of pyridazine derivatives. I. In vitro studies on 1-methoxyphenylpyridazine-6-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and in-vitro cytotoxic evaluation of novel pyridazin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Spectroscopic Comparison of 5-Aminopyridazine 1-oxide and its Precursors: A Guide for Researchers
This guide provides a comparative analysis of the spectroscopic properties of 5-Aminopyridazine 1-oxide and its key precursors, 3-Aminopyridazine and 3-Nitropyridazine 1-oxide. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of these compounds. While comprehensive experimental data for this compound is limited in publicly accessible literature, this guide compiles available data for its precursors and offers expected spectroscopic characteristics for the target compound based on structural analogy.
Synthetic Pathway
The synthesis of this compound can be envisioned through a common pathway in heterocyclic chemistry. The process typically starts with a precursor pyridazine which undergoes oxidation to form the N-oxide, followed by functional group transformations to introduce the amino group. A plausible synthetic route involves the N-oxidation of 3-aminopyridazine or the reduction of an intermediate like 3-nitropyridazine 1-oxide.
Caption: Plausible synthetic pathways to this compound.
Spectroscopic Data Comparison
The following table summarizes the available and expected spectroscopic data for this compound and its precursors. Please note that the data for this compound is largely predicted based on the known effects of N-oxidation and the spectroscopic characteristics of similar compounds.
| Spectroscopic Technique | 3-Aminopyridazine | 3-Nitropyridazine 1-oxide (Expected) | This compound (Expected/Limited Data) |
| ¹H NMR | Chemical shifts for aromatic protons are observed. The amino protons typically appear as a broad singlet. | Aromatic protons are expected to be shifted downfield due to the electron-withdrawing nitro group and the N-oxide functionality. | Aromatic protons are expected to be influenced by both the amino group (electron-donating) and the N-oxide. Shifts will be dependent on the position relative to these groups. Amino protons will likely be a broad singlet. |
| ¹³C NMR | Aromatic carbons show distinct signals. The carbon attached to the amino group is shielded. | All aromatic carbons are expected to be significantly deshielded due to the nitro and N-oxide groups. | The N-oxide will cause a downfield shift of the adjacent carbons, while the amino group will have a shielding effect on the carbon it is attached to and the ortho/para carbons. |
| IR (Infrared) | Characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C=N and C=C stretching in the aromatic region (around 1500-1600 cm⁻¹). | Strong symmetric and asymmetric stretching vibrations for the NO₂ group (around 1550 and 1350 cm⁻¹). A characteristic N-O stretching vibration (around 1200-1300 cm⁻¹). | N-H stretching of the amino group, C=N and C=C aromatic stretching, and a characteristic N-O stretching vibration (around 1200-1300 cm⁻¹). |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is expected at m/z corresponding to its molecular weight. Fragmentation may involve the loss of HCN or N₂. | The molecular ion peak will be observed. Fragmentation may include the loss of NO, NO₂, or the N-oxide oxygen. | The molecular ion peak will be prominent. Fragmentation could involve the loss of the N-oxide oxygen, HCN, or N₂. |
| UV-Vis | Exhibits absorption bands in the UV region characteristic of aminopyridine systems. | The presence of the nitro group and N-oxide functionality is expected to cause a bathochromic (red) shift of the absorption maxima compared to the parent pyridazine. | The amino group will likely cause a further shift in the absorption maxima. The spectrum will be influenced by the electronic transitions of the aminopyridazine N-oxide chromophore. |
Experimental Protocols
Detailed experimental protocols for the key spectroscopic techniques are provided below. These are generalized procedures and may require optimization based on the specific instrument and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for the desired nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a standard pulse sequence (e.g., a single 90° pulse).
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 128 scans or more).
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR setup.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization:
-
Electron Ionization (EI): Introduce the sample into the ion source, where it is vaporized and bombarded with a high-energy electron beam.
-
Electrospray Ionization (ESI): Infuse the sample solution into the ESI source, where a high voltage is applied to create a fine spray of charged droplets.
-
-
Mass Analysis: The generated ions are accelerated into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, water) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up.
-
Record a baseline spectrum with a cuvette containing only the solvent.
-
-
Data Acquisition:
-
Place the sample cuvette in the spectrophotometer.
-
Scan the desired wavelength range (typically 200-800 nm).
-
The instrument will record the absorbance of the sample at each wavelength, generating the UV-Vis spectrum.
-
Logical Workflow for Spectroscopic Analysis
Caption: Workflow for structural elucidation using multiple spectroscopic techniques.
In-depth Analysis Reveals Scarcity of Efficacy Data for 5-Aminopyridazine 1-Oxide Derivatives
A comprehensive review of available scientific literature reveals a significant gap in the pharmacological data for 5-aminopyridazine 1-oxide derivatives, precluding a direct comparison of their efficacy against existing compounds. While the synthesis of this class of molecules was reported as early as 1976, subsequent research into their biological activity, particularly in areas such as oncology and infectious diseases, appears to be limited or not publicly available. This scarcity of data makes it impossible to construct a detailed comparison guide as initially requested.
Our extensive search for quantitative efficacy data, such as IC50 or EC50 values, detailed experimental protocols, and associated signaling pathways for this compound derivatives has not yielded the specific information required for a robust comparative analysis. The existing body of research focuses more broadly on related, but structurally distinct, chemical families. These include:
-
Aminopyridazine derivatives (without the N-oxide): This class has been investigated for various therapeutic applications, including as kinase inhibitors for cancer therapy.
-
Pyridazine N-oxide derivatives (without the 5-amino group): Research on these compounds has explored their potential as antimicrobial agents.
-
Aminopyridine and Aminopyrazole derivatives: These related heterocyclic compounds have been the subject of extensive research and have shown promise in various therapeutic areas.
Given the lack of specific data on the target compounds, we are unable to provide the requested data tables, experimental protocols, and signaling pathway diagrams comparing this compound derivatives to existing drugs.
Alternative Focus: A Comparative Guide to a Data-Rich Compound Family
We propose an alternative approach to fulfill the core objective of your request: a detailed comparative guide for a closely related and well-documented class of compounds. We can produce a comprehensive report on one of the following, based on your preference:
-
Efficacy of Aminopyridazine Derivatives as Kinase Inhibitors: This guide would compare the performance of various aminopyridazine derivatives against established kinase inhibitors in cancer cell lines, complete with quantitative data, experimental methodologies, and diagrams of relevant signaling pathways.
-
Antimicrobial Activity of Pyridazine N-Oxide Derivatives: This analysis would focus on the efficacy of different pyridazine N-oxide compounds against various bacterial and fungal strains, comparing them to standard antimicrobial agents.
We believe that a guide focused on one of these alternative topics would provide valuable insights for researchers, scientists, and drug development professionals by leveraging the available scientific data to create a meaningful and informative comparison.
We await your feedback on how you would like to proceed.
Reproducibility of 5-Aminopyridazine 1-oxide Synthesis: A Comparative Guide
Introduction
5-Aminopyridazine 1-oxide is a heterocyclic compound of interest in medicinal chemistry and drug development due to its potential biological activities. The reliable and reproducible synthesis of this molecule is crucial for further research and application. This guide provides a comparative analysis of the available synthesis protocols for this compound, with a focus on their reproducibility, efficiency, and experimental considerations. The primary method, a [4+2] cycloaddition reaction, is compared with a potential alternative involving the direct oxidation of 3-aminopyridazine.
Comparison of Synthesis Protocols
Two main strategies have been reported for the synthesis of this compound and its derivatives: a cycloaddition approach and a direct oxidation method. The data available for these methods are summarized below.
| Parameter | Cycloaddition of Ynamines with Oxadiazinone Oxides | N-Oxidation of 3-Aminopyridazine |
| Principal Investigators | Freeman and Grabiak | Itai and Nakashima |
| Reaction Type | [4+2] Cycloaddition | Direct N-oxidation |
| Reported Yield | Good (specific yields vary with substituents) | Main product is the 2-oxide; 1-oxide is a minor product. |
| Substrate Scope | Various substituted ynamines and oxadiazinone oxides | 3-Aminopyridazine and its derivatives |
| Regioselectivity | Reported to be completely regiospecific for the 5-amino isomer.[1][2] | Primarily forms the 2-oxide; low yield of the desired 1-oxide.[3] |
| Reproducibility | No explicit studies on reproducibility found, but the detailed protocol suggests a standard organic synthesis procedure. | The low yield of the desired isomer suggests potential challenges in reproducibility and purification. |
Experimental Protocols
Protocol 1: Cycloaddition of Ynamines with 1,3,4-Oxadiazin-6-one 4-Oxides
This method, developed by Freeman and Grabiak, is the most extensively documented procedure for the synthesis of 5-aminopyridazine 1-oxides.[1][2]
General Procedure:
A solution of the ynamine in dichloromethane is added to a magnetically stirred solution of the 1,3,4-oxadiazin-6-one 4-oxide in dichloromethane. The reaction mixture is then stirred under the conditions outlined for the specific derivative. Following the reaction, the solvent is removed under reduced pressure, and the resulting this compound is purified by crystallization from an appropriate solvent.
Example with Specific Reagents (for 3,6-diphenyl-5-(diethylamino)pyridazine 1-oxide):
-
Starting Materials: 2,5-Diphenyl-1,3,4-oxadiazin-6-one 4-oxide and N,N-diethyl-1-phenylethynamine.
-
Solvent: Dichloromethane.
-
Reaction Conditions: The reaction mixture is stirred at room temperature.
-
Purification: Crystallization from a suitable solvent.
Structural Verification: The structure of the synthesized 5-aminopyridazine 1-oxides was confirmed by the original authors using elemental analysis, infrared spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry. Deoxygenation with phosphorus trichloride was also performed to yield the corresponding 5-aminopyridazines, further confirming the structure.
Protocol 2: N-Oxidation of 3-Aminopyridazine
This potential alternative route involves the direct oxidation of 3-aminopyridazine. Research by Itai and Nakashima investigated the N-oxidation of 3-aminopyridazine and its derivatives.[3]
General Procedure:
The oxidation of 3-aminopyridazine or its derivatives is carried out using an oxidizing agent, such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA), in a suitable solvent.
Key Findings from the Study:
-
The major products of the N-oxidation of 3-aminopyridazine and its derivatives are the corresponding 2-oxides .
-
The desired 1-oxide is formed as a minor product. In the case of 3-acetamidopyridazine, a small amount of the 1-oxide was isolated alongside the main 2-oxide product.[3]
Challenges and Reproducibility:
The low yield and the formation of isomeric products present significant challenges for this method. The separation of the 1-oxide from the more abundant 2-oxide would likely require careful chromatographic purification, which could affect the overall efficiency and reproducibility of the process on a preparative scale.
Experimental Workflow Diagram
Caption: Comparative workflow for the synthesis of this compound.
Conclusion
Based on the available literature, the cycloaddition of ynamines with 1,3,4-oxadiazin-6-one 4-oxides, as described by Freeman and Grabiak, is the most reliable and regioselective method for the synthesis of 5-aminopyridazine 1-oxides . While no formal reproducibility studies have been published, the detailed experimental protocol and the reported good yields for various derivatives suggest that it is a robust method for obtaining the desired product.
In contrast, the N-oxidation of 3-aminopyridazine is not a viable method for the preparative synthesis of this compound . The reaction overwhelmingly favors the formation of the isomeric 2-oxide, making the isolation of the desired 1-oxide difficult and inefficient.[3] Therefore, for researchers and drug development professionals requiring a dependable source of this compound, the cycloaddition protocol is the highly recommended route. Further studies to formally assess the reproducibility of the Freeman and Grabiak method would be beneficial to the scientific community.
References
Safety Operating Guide
Navigating the Safe Disposal of 5-Aminopyridazine 1-oxide: A Procedural Guide
Disclaimer: A specific Safety Data Sheet (SDS) for 5-Aminopyridazine 1-oxide was not located. The following guidance is synthesized from the SDS of structurally similar compounds, including 3-Aminopyridazine, 4-Aminopyridine, and 2-Aminopyridine N-oxide. Researchers, scientists, and drug development professionals should treat this information as a baseline and are strongly encouraged to consult with their institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
The proper handling and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. For compounds like this compound, which belongs to the aminopyridine family, a structured approach to its disposal is essential due to the potential hazards associated with this class of chemicals. This guide provides a procedural framework for the safe management of this compound waste, from personal protective equipment (PPE) to spill cleanup and final disposal.
Key Safety and Disposal Information for Aminopyridine Derivatives
The following table summarizes crucial safety and disposal information derived from the analysis of related aminopyridine compounds. This information should be considered when handling this compound.
| Category | Key Information |
| Hazard Class | Acute toxicity (Oral, Dermal, Inhalation), Skin Corrosion/Irritation, Serious Eye Damage/Irritation.[1][2] |
| Personal Protective Equipment (PPE) | Chemical safety goggles or face shield, protective gloves (nitrile or neoprene recommended), lab coat, and in case of dust or aerosols, a NIOSH/MSHA approved respirator.[1][3][4] |
| Spill Containment | For small spills, use absorbent materials like spill pillows or pads. For larger spills, create a dike to contain the material.[5][6] |
| Waste Container | Use labeled, sealed, and suitable containers for disposal.[7] |
| Disposal Method | Treat as hazardous waste. Offer surplus and non-recyclable solutions to a licensed disposal company.[7] One recommended method is to dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[7] |
| Environmental Precautions | Prevent entry into drains, surface water, or the sanitary sewer system.[2][8] Aminopyridines can be toxic to aquatic life.[7] |
Experimental Protocols for Safe Disposal
Personal Protective Equipment (PPE): Before handling this compound, it is imperative to be outfitted with the appropriate PPE. This serves as the first line of defense against potential exposure.
-
Eye and Face Protection: Wear chemical safety goggles that meet the ANSI Z.87.1 1989 standard. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[4]
-
Skin Protection: Wear a lab coat and long pants to cover exposed skin.[4] Use nitrile or neoprene gloves, as they provide good chemical resistance.[3][4] Always inspect gloves for any signs of degradation before use.
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, use a NIOSH/MSHA approved respirator.[1] Work should ideally be conducted in a well-ventilated area or under a chemical fume hood.[3][9]
Spill Cleanup Procedures: In the event of a spill, a swift and organized response is crucial to mitigate any potential hazards.
-
For Minor Spills (less than 1 liter of solution or 1 pound of solid):
-
Alert personnel in the immediate area.
-
Wearing the appropriate PPE, confine the spill using absorbent materials.[5][6][10]
-
For liquid spills, use spill pads or pillows to absorb the material.[5] For solid spills, carefully sweep up the material to avoid creating dust.[7]
-
Place the absorbed material or swept solids into a labeled, sealed container for hazardous waste disposal.[11]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.[12]
-
-
For Major Spills (more than 1 liter of solution or 1 pound of solid):
Disposal of this compound Waste: All waste containing this compound, including unused product, contaminated materials, and spill cleanup debris, must be treated as hazardous waste.
-
Segregation: Keep this compound waste separate from other waste streams.
-
Containerization: Place the waste in a clearly labeled, sealed, and chemically compatible container.[7]
-
Licensed Disposal: Arrange for the disposal of the waste through a licensed hazardous waste disposal company.[7] Do not dispose of this material down the drain.[10]
-
Incineration: A common disposal method for aminopyridine compounds is incineration. This involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[7]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 6. ccny.cuny.edu [ccny.cuny.edu]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 12. westlab.com [westlab.com]
Personal protective equipment for handling 5-Aminopyridazine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 5-Aminopyridazine 1-oxide. The following procedures are based on best practices for handling aromatic amines and N-oxides and should be implemented to ensure laboratory safety.
I. Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure.[1] The recommended PPE is summarized in the table below.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Tight-sealing safety goggles or a face shield should be worn to protect against splashes and airborne particles.[2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) and a lab coat or chemical-resistant clothing are necessary to prevent skin contact.[2][4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if working in a poorly ventilated area or if there is a risk of dust or aerosol formation.[5] |
| Foot Protection | Chemical-resistant, steel-toed boots or shoes are recommended, especially when handling larger quantities.[6] |
II. Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will minimize the risk of exposure and accidents.
-
Preparation :
-
Ensure that a current Safety Data Sheet (SDS) for a similar compound, such as 3-Aminopyridazine, is readily available.
-
Verify that all necessary PPE is available and in good condition.[1]
-
Locate the nearest eyewash station and safety shower before beginning work.[2]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[7]
-
-
Handling :
-
Spill Response :
-
In case of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.
-
For solid spills, carefully sweep up the material and place it in a suitable, sealed container for disposal. Avoid generating dust.[2][8]
-
For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
Ventilate the area and wash the spill site after the material has been removed.
-
III. Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste material, including unused product and contaminated PPE, in a clearly labeled, sealed container.
-
-
Disposal Method :
IV. Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][8]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2][8]
-
Inhalation : Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2][8]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]
V. Logical Workflow for Handling this compound
Caption: This diagram outlines the key steps for the safe handling of this compound.
References
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. fishersci.com [fishersci.com]
- 3. hsa.ie [hsa.ie]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. epa.gov [epa.gov]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
